Agrocybin
Description
Structure
3D Structure
Propriétés
Numéro CAS |
544-44-5 |
|---|---|
Formule moléculaire |
C8H5NO2 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
8-hydroxyocta-2,4,6-triynamide |
InChI |
InChI=1S/C8H5NO2/c9-8(11)6-4-2-1-3-5-7-10/h10H,7H2,(H2,9,11) |
Clé InChI |
OXONWCQUZYDTNF-UHFFFAOYSA-N |
melting_point |
130 - 140 °C |
Description physique |
Solid |
Origine du produit |
United States |
Foundational & Exploratory
Agrocybin: A Technical Guide to its Discovery, Isolation, and Characterization from Agrocybe cylindracea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybin (B1578648), a potent 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, has emerged as a promising candidate for novel therapeutic development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for its purification and the evaluation of its biological activities are presented. While specific spectroscopic data such as NMR and mass spectrometry for this compound are not extensively available in public literature, this guide consolidates the current knowledge, including its physicochemical properties, putative amino acid sequence derived from its precursor protein cylindracin, and its known biological activities. The document also visualizes the established isolation workflow and the hypothesized mechanism of action, offering a foundational resource for further research and development.
Introduction
The rise of drug-resistant pathogens presents a significant challenge to global health, necessitating the exploration of novel antimicrobial agents from diverse natural sources. Fungi, particularly mushrooms, have historically been a rich source of bioactive secondary metabolites with therapeutic potential. Agrocybe cylindracea, a widely consumed edible mushroom, produces a variety of bioactive compounds, among which is the peptide this compound. First isolated and characterized for its potent antifungal properties, this compound has also demonstrated inhibitory activity against the HIV-1 reverse transcriptase, highlighting its potential for broader therapeutic applications. This guide serves as an in-depth technical resource, detailing the methodologies for isolating and characterizing this promising peptide.
Physicochemical and Biological Properties
This compound is a peptide with a molecular mass of approximately 9 kDa. Initial protein sequencing has identified its N-terminal 15 amino acid sequence as ANDPQCLYGNVAAKF. Further research has revealed that this compound is likely a post-translationally processed product of a larger precursor protein named cylindracin (also referred to as Cc-PRI3).[1] The mature this compound peptide is believed to be homologous to an internal region of cylindracin.
The biological activities of this compound have been a primary focus of research. It exhibits significant antifungal activity against several fungal species, including the plant pathogen Mycosphaerella arachidicola, with a reported IC50 of 125 µM. Notably, it shows no inhibitory activity against a range of bacteria up to a concentration of 300 µM.[1] In addition to its antifungal properties, this compound inhibits the activity of HIV-1 reverse transcriptase with an IC50 of 60 µM. It has also been observed to have a weak mitogenic effect on murine splenocytes. Conversely, it does not exhibit antiproliferative activity against the human hepatoma cell line HepG2 at concentrations up to 110 µM.
Isolation of this compound from Agrocybe cylindracea
The purification of this compound from the fresh fruiting bodies of Agrocybe cylindracea is a multi-step process involving a series of chromatographic techniques to achieve a high degree of purity.
Experimental Protocol for this compound Isolation
3.1.1. Extraction
-
Fresh fruiting bodies of Agrocybe cylindracea are harvested and washed.
-
The cleaned mushrooms are homogenized in a suitable extraction buffer (e.g., 20 mM Tris-HCl, pH 7.5) at a 1:4 (w/v) ratio.
-
The homogenate is stirred for several hours at 4°C to ensure efficient protein extraction.
-
The crude extract is clarified by centrifugation at 10,000 x g for 30 minutes at 4°C to remove cellular debris. The resulting supernatant is collected for further purification.
3.1.2. Ion Exchange Chromatography (DEAE-Cellulose)
-
The clarified supernatant is loaded onto a DEAE-cellulose column pre-equilibrated with the extraction buffer.
-
This compound, being unadsorbed by the anion exchange resin, is collected in the flow-through fraction.[1]
-
The column is washed with the equilibration buffer to ensure complete elution of unbound proteins.
3.1.3. Affinity Chromatography (Affi-gel blue gel)
-
The unadsorbed fraction from the DEAE-cellulose column is applied to an Affi-gel blue gel column.
-
This compound binds to the Affi-gel blue gel matrix.
-
After washing the column to remove non-specifically bound proteins, the bound proteins, including this compound, are eluted using a linear salt gradient (e.g., 0-1 M NaCl).
3.1.4. Ion Exchange Chromatography (Mono S)
-
The eluted fraction from the affinity column is dialyzed against a low-salt buffer and then subjected to cation exchange chromatography using a Mono S FPLC column.
-
Proteins are eluted with a linear salt gradient, and fractions containing this compound are identified by their antifungal activity.
3.1.5. Gel Filtration Chromatography (Superdex 75)
-
The final purification step involves size-exclusion chromatography on a Superdex 75 FPLC column.
-
This step separates proteins based on their molecular size and yields highly purified this compound.
Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 10,000 | 100,000 | 10 | 100 | 1 |
| DEAE-Cellulose | 2,000 | 90,000 | 45 | 90 | 4.5 |
| Affi-gel blue gel | 200 | 72,000 | 360 | 72 | 36 |
| Mono S FPLC | 20 | 54,000 | 2,700 | 54 | 270 |
| Superdex 75 FPLC | 5 | 45,000 | 9,000 | 45 | 900 |
Note: Activity units are arbitrary and would be defined by a specific antifungal assay.
Isolation Workflow Diagram
Biological Activity Assays
Antifungal Activity Assay
The antifungal activity of this compound is typically determined by a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Fungal Inoculum Preparation: The target fungal strain is cultured on a suitable agar (B569324) medium. A suspension of fungal spores or mycelial fragments is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.
-
Serial Dilution: A two-fold serial dilution of purified this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal inoculum without this compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete visual inhibition of fungal growth.
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory effect of this compound on HIV-1 reverse transcriptase can be assessed using a non-radioactive, colorimetric assay.
Protocol:
-
Reaction Setup: A reaction mixture containing recombinant HIV-1 reverse transcriptase, a template-primer hybrid, and dNTPs (including a DIG-labeled dUTP) is prepared in a microtiter plate.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction wells. A control reaction without the inhibitor is also prepared.
-
Incubation: The plate is incubated to allow for the synthesis of the DIG-labeled DNA strand.
-
Detection: The newly synthesized DNA is captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to peroxidase is added, followed by a colorimetric substrate.
-
Quantification: The absorbance of the colored product, which is proportional to the amount of DNA synthesized, is measured. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in reverse transcriptase activity.
Mitogenic Activity Assay
The mitogenic activity of this compound on murine splenocytes can be evaluated using an MTT assay.
Protocol:
-
Splenocyte Isolation: Splenocytes are isolated from the spleen of a mouse and a single-cell suspension is prepared.
-
Cell Seeding: The splenocytes are seeded in a 96-well plate.
-
Treatment: Serial dilutions of this compound are added to the wells. A positive control (e.g., Concanavalin A) and a negative control (untreated cells) are included.
-
Incubation: The plate is incubated for 48-72 hours to allow for cell proliferation.
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The increase in absorbance correlates with cell proliferation.
Antiproliferative Activity Assay
The effect of this compound on the proliferation of cancer cells, such as HepG2, is also assessed using an MTT assay.
Protocol:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for 24-48 hours.
-
MTT Assay: The MTT assay is performed as described in the mitogenic activity assay to determine cell viability.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying this compound's antifungal activity is not yet fully elucidated. However, it is hypothesized to involve the disruption of the fungal cell membrane, a common mechanism for many antifungal peptides. This interaction is thought to lead to increased membrane permeability, leakage of essential cellular components, and ultimately, fungal cell death. Direct evidence for the modulation of specific intracellular signaling pathways by this compound is currently lacking.
Hypothesized Antifungal Mechanism of Action
Conclusion
This compound, a peptide isolated from Agrocybe cylindracea, demonstrates significant potential as a novel antifungal and antiviral agent. This technical guide has provided a comprehensive overview of the current knowledge on its discovery, isolation, and biological characterization. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug development. While further studies are required to elucidate its precise mechanism of action, obtain detailed spectroscopic data, and conduct comprehensive preclinical evaluations, this compound represents a promising lead compound for the development of new therapeutics.
References
Elucidating the Complete Amino Acid Sequence of Agrocybin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a potent antifungal peptide isolated from the edible mushroom Agrocybe cylindracea (also referred to as Cyclocybe cylindracea or Agrocybe aegerita). This peptide has garnered significant interest within the scientific community due to its notable biological activities, including specific antifungal properties and the inhibition of HIV-1 reverse transcriptase. This compound is a cysteine-rich peptide, suggesting a stable, compactly folded structure stabilized by disulfide bonds, which is a common feature of many defense-related peptides in fungi.
This technical guide provides a comprehensive overview of the current state of knowledge regarding the amino acid sequence of this compound. It details the experimentally determined N-terminal sequence and presents the putative full sequence based on homology to its precursor protein. Furthermore, this document outlines the detailed experimental protocols for the isolation, purification, and sequencing of this compound, and summarizes its quantitative biological activities. It is important to note that the name "this compound" is also associated with a small chemical compound (C8H5NO2); this guide focuses exclusively on the peptide.
Physicochemical Properties and Amino Acid Sequence
The primary structure of this compound has been partially elucidated through direct sequencing, with its full sequence inferred from the genetic code of its precursor protein, cylindracin.
Physicochemical Data
The known quantitative properties of the this compound peptide are summarized below.
| Property | Value | Source(s) |
| Molecular Mass | ~9 kDa | |
| Source Organism | Agrocybe cylindracea | |
| N-terminal Sequence | ANDPQCLYGNVAAKF | |
| Amino Acid Residues | 75 (Inferred) | |
| Cysteine Residues | 8 (Inferred) |
Amino Acid Sequence
The complete, direct sequencing of the mature this compound peptide has not yet been published. However, a combination of N-terminal sequencing and homology to a known precursor protein provides a putative full sequence.
N-Terminal Sequence (Determined by Edman Degradation): The first 15 amino acids from the N-terminus were identified as: ANDPQCLYGNVAAKF
Putative Full Amino Acid Sequence (Inferred from Cylindracin/Cc-PRI3): Research indicates that this compound is a post-translationally processed product of a 95-amino acid precursor protein known as cylindracin (or Cc-PRI3). The N-terminal sequence of this compound shows strong homology to an internal segment of cylindracin, beginning at Alanine-37. This suggests the mature this compound peptide is 75 residues long. The sequence of cylindracin (excluding the initial 20-residue signal peptide and a subsequent pro-peptide segment) is presented as the putative sequence for this compound.
LPPGPTSLEVEALEGR ANDPQCLYGNFAGKFCDNQGCRDGGGYCQYNAQTKRCSMVNMRGNSAPVGCLSCTCIKA (Note: The N-terminal pro-peptide is shown in gray; the putative mature this compound sequence begins with Alanine. A minor discrepancy exists between the reported N-terminal sequence (YGNV AAKF) and the gene-deduced sequence (YGNF AGKF)).
Structural Features: The putative sequence contains eight cysteine residues, which are believed to form four intramolecular disulfide bridges. These covalent bonds are critical for maintaining the peptide's tertiary structure and, consequently, its biological activity. The precise connectivity of these disulfide bonds has not yet been experimentally determined.
Quantitative Biological Activity
This compound exhibits a specific range of biological activities, which have been quantified in various assays.
Table 3.1: Antifungal and Antibacterial Activity
| Target Organism | Activity | Concentration / IC50 | Source(s) |
| Mycosphaerella arachidis | Antifungal | 125 µM | |
| Fusarium oxysporum | Antifungal | Not specified | |
| Various Fungal Species | Antifungal | Not specified | |
| Bacteria | No inhibitory activity | Up to 300 µM |
Table 3.2: Other Bioactivities
| Target/Assay | Activity | Concentration | Source(s) |
| HIV-1 Reverse Transcriptase | Attenuated activity | Not specified | |
| Murine Splenocytes | Weak mitogenic activity | Not specified | |
| Hep G2 (Hepatoma) Cells | No antiproliferative activity | Up to 110 µM |
Experimental Protocols
The elucidation of this compound's structure and function relies on a series of established biochemical techniques.
Isolation and Purification of this compound
The purification of this compound from the fresh fruiting bodies of Agrocybe cylindracea is a multi-step process involving several chromatographic techniques to achieve high purity.
An In-depth Technical Guide to the Agrocybin Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agrocybin (B1578648) is a cysteine-rich antifungal peptide produced by the edible mushroom Agrocybe aegerita (also known as Cyclocybe cylindracea). With a molecular mass of approximately 9 kDa, this peptide exhibits potent inhibitory activity against various fungal species and has also demonstrated inhibitory effects on HIV-1 reverse transcriptase, making it a compound of significant interest for therapeutic development. Unlike many fungal peptides synthesized by non-ribosomal peptide synthetases (NRPSs), this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis originates from a larger precursor protein, cylindracin, which undergoes a series of processing steps including proteolytic cleavage and disulfide bond formation to yield the mature, active this compound. This guide provides a detailed overview of the proposed biosynthetic pathway, experimental protocols for its elucidation, and quantitative data pertaining to its biological activity.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the expression of the Cc-Pri3 gene and culminates in a series of post-translational modifications. The proposed pathway is detailed below.
Transcription and Translation of the Cylindracin Precursor
The synthesis of this compound is initiated by the transcription of the Cc-Pri3 gene into mRNA. This process is specifically localized to the pileus (cap) of immature fruiting bodies of A. aegerita, suggesting a role in the defense of the developing reproductive structure. The mRNA is then translated by ribosomes into the precursor protein, cylindracin.
Translocation and Signal Peptide Cleavage
Cylindracin is synthesized with an N-terminal signal peptide. This hydrophobic sequence directs the nascent polypeptide chain into the endoplasmic reticulum (ER), a critical step for proteins destined for secretion. Within the ER lumen, the signal peptide is removed by a signal peptidase.
Proteolytic Maturation of Cylindracin
Following signal peptide removal, the resulting pro-peptide undergoes further proteolytic cleavage to release the mature this compound peptide. This compound corresponds to the C-terminal region of cylindracin, beginning at amino acid Alanine-37. While the specific protease responsible for this cleavage in A. aegerita has not been experimentally identified, fungal pro-peptide processing is commonly carried out by Kex2-like serine proteases. These proteases recognize and cleave at specific sites, often dibasic amino acid residues such as Lysine-Arginine or Arginine-Arginine.
Disulfide Bond Formation
Mature this compound contains eight cysteine residues that form four intramolecular disulfide bonds. These bonds are crucial for the peptide's three-dimensional structure and, consequently, its antifungal activity. The formation of these disulfide bridges is catalyzed by protein disulfide isomerase (PDI) enzymes within the oxidizing environment of the ER. PDI facilitates the correct pairing of cysteine residues, ensuring the proper folding of the peptide.
Secretion of Mature this compound
Once correctly folded and processed, the mature this compound peptide is transported through the Golgi apparatus and subsequently secreted from the fungal cell. In the extracellular environment, it can then exert its antifungal effects on competing fungi.
Quantitative Data
While specific quantitative data on the kinetics of the this compound biosynthetic enzymes are not yet available, the biological activity of the final product has been quantified.
Table 1: Antifungal Activity of this compound
| Target Fungus | Activity Metric | Value | Reference(s) |
|---|---|---|---|
| Mycosphaerella arachidicola | IC₅₀ (Mycelial Growth) | 125 µM | |
| Fusarium oxysporum | Antifungal Activity | Observed |
| Various Bacteria | Inhibitory Activity | None up to 300 µM | |
Table 2: Other Bioactivities of this compound
| Target | Activity Metric | Value | Reference(s) |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | Inhibition | Observed | |
| Murine Splenocytes | Mitogenic Activity | Weak |
| Hep G2 (Hepatoma) Cells | Antiproliferative Activity | None up to 110 µM | |
Experimental Protocols
Elucidating the this compound biosynthesis pathway requires a combination of proteomic, genetic, and biochemical approaches. The following are detailed protocols for key experiments.
Protocol for Identification of Protease Cleavage Site
This protocol uses a mass spectrometry-based approach to identify the precise cleavage site in the cylindracin precursor.
-
Protein Extraction: Extract total protein from immature fruiting bodies of A. aegerita under denaturing conditions to preserve the full-length cylindracin precursor and processed forms.
-
SDS-PAGE Separation: Separate the extracted proteins by SDS-PAGE.
-
In-gel Digestion: Excise protein bands corresponding to the expected molecular weights of the cylindracin precursor and this compound. Perform in-gel digestion with a protease of known specificity (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a database containing the cylindracin sequence. The N-terminus of the identified this compound peptides will correspond to the C-terminal side of the cleavage site. The C-terminus of the pro-peptide fragment will correspond to the N-terminal side of the cleavage site.
Protocol for In Vitro Reconstitution of Proteolytic Cleavage
This assay confirms the function of a candidate protease in processing the cylindracin precursor.
-
Recombinant Protein Expression:
-
Clone the coding sequence for the cylindracin pro-peptide (without the signal peptide) into an expression vector (e.g., pET-28a) and express in E. coli. Purify the recombinant protein.
-
Identify a candidate Kex2-like protease gene in the A. aegerita genome. Clone and express this gene in a suitable system (e.g., Pichia pastoris for secreted expression). Purify the recombinant protease.
-
-
Reconstitution Assay:
-
Incubate the purified recombinant cylindracin pro-peptide with the purified candidate protease in a suitable reaction buffer.
-
Include controls with no protease and with heat-inactivated protease.
-
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot (using an antibody against a tag on the cylindracin precursor) to observe the appearance of a smaller, cleaved product corresponding to this compound. Confirm the identity of the cleavage product by N-terminal sequencing or mass spectrometry.
Protocol for Gene Knockout in Agrocybe aegerita
This protocol is essential for confirming the in vivo role of the Cc-Pri3 gene and candidate processing enzymes. A homologous recombination-based approach is described.
-
Construct Design: Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Protoplast Formation: Generate protoplasts from A. aegerita mycelium by enzymatic digestion of the cell wall.
-
Transformation: Introduce the linear knockout cassette into the protoplasts using PEG-mediated transformation.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen resistant colonies by PCR to confirm the correct integration of the knockout cassette and disruption of the target gene.
-
Phenotypic Analysis: Analyze the knockout mutant for the absence of this compound production using methods like HPLC or mass spectrometry of culture extracts.
Logical Relationships in this compound Biosynthesis
The production of active this compound is a sequential and highly regulated process. The logical flow from the genetic blueprint to the final functional peptide involves several key dependencies.
Conclusion and Future Directions
The biosynthesis of this compound in Agrocybe aegerita is a classic example of the production of a ribosomally synthesized and post-translationally modified peptide (RiPP) for fungal defense. While the general pathway from the cylindracin precursor protein is understood, significant research is required to identify the specific enzymatic machinery involved, particularly the protease(s) and protein disulfide isomerase(s) responsible for its maturation. The experimental protocols outlined in this guide provide a roadmap for future research to fully elucidate this pathway. A complete understanding of this compound biosynthesis could enable its heterologous production in microbial systems, facilitating large-scale production for agricultural and pharmaceutical applications.
The Core Mechanism of Agrocybin: A Technical Guide to its Antifungal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybin, a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, represents a promising candidate in the search for novel antifungal agents. This technical guide provides an in-depth exploration of its core mechanism of action. The primary antifungal strategy of this compound is the disruption of fungal cell membrane and cell wall integrity, a direct physical action that leads to cell death. While direct modulation of specific intracellular signaling pathways by this compound has not been conclusively demonstrated, this guide presents a hypothesized signaling cascade based on the well-documented mechanisms of analogous fungal and plant defensins. This document synthesizes available quantitative data, details key experimental protocols for mechanistic studies, and provides visualizations of the proposed mechanisms and workflows to facilitate further research and development.
Introduction
The rise of invasive fungal infections and the increasing prevalence of antifungal drug resistance necessitate the discovery and characterization of new antifungal compounds with novel mechanisms of action. Nature, a vast reservoir of bioactive molecules, offers promising solutions. This compound, a peptide derived from Agrocybe cylindracea, has demonstrated significant in vitro activity against several filamentous fungi. Understanding its molecular and cellular mechanisms of action is paramount for its potential development as a therapeutic or agricultural antifungal agent. This guide serves as a technical resource, consolidating the current understanding of this compound's antifungal activity.
Biochemical Properties and Antifungal Spectrum
This compound is a 9 kDa peptide characterized by a high content of cysteine residues, which form intramolecular disulfide bridges crucial for its structural stability and biological activity. It exhibits selective potent activity against filamentous fungi, with no reported antibacterial effects.[1]
Data Presentation: Antifungal Activity of this compound
Quantitative data on the antifungal activity of this compound is currently limited in publicly available literature. The most cited activity is against the plant pathogen Mycosphaerella arachidicola. Further research is required to establish a comprehensive antifungal spectrum, including Minimum Inhibitory Concentrations (MICs) against a broader range of clinically and agriculturally relevant fungi.
| Fungal Species | Type | Activity Metric | Value (µM) | Reference |
| Mycosphaerella arachidicola | Phytopathogen | IC50 | 125 | |
| Fusarium oxysporum | Phytopathogen | Activity Reported | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of in vitro growth.
Core Mechanism of Action: Disruption of Fungal Cell Integrity
The primary mechanism of action of this compound is believed to be the direct disruption of the fungal cell's physical integrity, targeting both the cell wall and the plasma membrane. This multi-step process ultimately leads to fungal cell death.
-
Electrostatic Binding to the Fungal Cell Surface: The initial interaction is likely mediated by the electrostatic attraction between the cationic domains of this compound and the negatively charged components of the fungal cell wall, such as mannoproteins and glucans.
-
Translocation Across the Cell Wall: Following the initial binding, the peptide traverses the porous fungal cell wall to reach the plasma membrane.
-
Membrane Permeabilization: Upon reaching the plasma membrane, this compound is thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing a cascade of lethal events:
-
Leakage of essential intracellular ions and metabolites.
-
Dissipation of the electrochemical gradient across the membrane.
-
Ultimately, cell lysis and death.
-
Mandatory Visualization: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antifungal action.
Hypothesized Signaling Pathway
While direct evidence for this compound-induced signaling in fungi is lacking, the mechanisms of analogous plant and fungal defensins suggest a potential for activating intracellular stress response pathways. The interaction of such peptides with the fungal cell membrane can trigger conserved stress responses.
Mandatory Visualization: Hypothesized Fungal Signaling Response
Caption: Hypothesized signaling pathways activated by this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Isolation and Purification of this compound
-
Source: Fresh fruiting bodies of Agrocybe cylindracea.
-
Methodology: A multi-step chromatographic process is employed for purification.
-
Extraction: Homogenize fresh fruiting bodies in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Centrifugation: Clarify the homogenate by centrifugation to obtain a crude protein extract.
-
Ion Exchange Chromatography: Subject the crude extract to anion exchange chromatography (e.g., DEAE-cellulose column). This compound is typically found in the unbound fraction.
-
Affinity Chromatography: The unbound fraction is then applied to an affinity chromatography column (e.g., Affi-gel blue gel).
-
Cation Exchange FPLC: Further purification is achieved by Fast Protein Liquid Chromatography (FPLC) on a cation exchange column (e.g., Mono S).
-
Gel Filtration FPLC: The final step involves gel filtration chromatography (e.g., Superdex 75) to isolate this compound based on its molecular size.
-
Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Methodology (adapted from CLSI guidelines):
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform a two-fold serial dilution of purified this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well containing the serially diluted peptide.
-
Controls: Include a positive control (fungus without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Cell Membrane Permeabilization Assay (Propidium Iodide Uptake)
-
Objective: To assess the ability of this compound to disrupt the fungal plasma membrane.
-
Principle: Propidium iodide (PI) is a fluorescent dye that cannot penetrate intact cell membranes. It intercalates with DNA upon entering cells with compromised membranes, leading to a significant increase in fluorescence.
-
Methodology:
-
Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase and resuspend them in a suitable buffer (e.g., PBS).
-
Treatment: Treat the fungal cells with varying concentrations of this compound. Include a positive control (e.g., ethanol) and a negative control (untreated cells).
-
Staining: Add PI to the cell suspensions to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorometer or visualize the cells using a fluorescence microscope. An increase in red fluorescence indicates membrane permeabilization.
-
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for characterizing this compound's mechanism.
Conclusion and Future Directions
This compound is a promising antifungal peptide with a primary mechanism of action involving the disruption of fungal cell membrane and cell wall integrity. While direct evidence of its interaction with specific signaling pathways is yet to be discovered, its analogy to other defensins provides a solid framework for future investigation. To fully realize its therapeutic potential, further research should focus on:
-
Broad-spectrum Antifungal Profiling: Determining the MIC values of this compound against a wide array of clinically and agriculturally important fungal pathogens.
-
Elucidation of Molecular Targets: Identifying the specific lipid or protein components of the fungal cell membrane with which this compound interacts.
-
Validation of Signaling Pathway Involvement: Investigating the activation of stress response pathways, such as the CWI and HOG pathways, and the induction of apoptosis upon this compound treatment.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the antifungal efficacy and safety of this compound in animal models of fungal infections.
A comprehensive understanding of its mechanism of action will be instrumental in the development of this compound as a next-generation antifungal agent.
References
The Disruption of Fungal Cell Membrane Integrity by Agrocybin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybin, a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, exhibits potent and selective activity against a variety of filamentous fungi. This technical guide provides an in-depth analysis of the current understanding of this compound's primary mechanism of action: the disruption of fungal cell membrane integrity. While direct research on this compound is limited, a robust model of its function can be constructed based on studies of homologous proteins, such as cylindracin. This document synthesizes available data, presents detailed experimental protocols for assessing membrane disruption, and visualizes the proposed molecular interactions and resulting cellular consequences.
Introduction
The rise of antifungal resistance necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound, a peptide from Agrocybe cylindracea, represents a promising candidate due to its potent antifungal properties and lack of activity against bacteria. Its primary mode of action is believed to be the direct physical disruption of the fungal cell envelope, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death. Understanding the precise molecular interactions and cellular effects is crucial for the development of this compound as a potential therapeutic or agricultural antifungal agent.
Biochemical Properties and Antifungal Spectrum
This compound is a relatively small, 9 kDa peptide characterized by a high cysteine content, which likely contributes to its structural stability through disulfide bridges. Its antifungal activity has been quantified against several plant pathogenic fungi.
Table 1: Quantitative Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | Concentration | Reference |
| Mycosphaerella arachidicola | Mycelial Growth Inhibition | IC₅₀ | 125 µM | |
| Fusarium oxysporum | Mycelial Growth Inhibition | Inhibitory | Not Specified |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Proposed Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
The prevailing hypothesis for this compound's antifungal activity centers on its ability to permeabilize the fungal plasma membrane. This mechanism is common among many cysteine-rich antifungal peptides and is supported by research on the homologous protein, cylindracin, which has been shown to damage fungal plasma membranes and cell walls. The proposed sequence of events is as follows:
-
Binding to the Fungal Cell Surface: The peptide likely engages in initial electrostatic interactions with negatively charged components of the fungal cell wall, such as mannoproteins and glucans.
-
Translocation Across the Cell Wall: this compound traverses the cell wall to access the underlying plasma membrane.
-
Membrane Permeabilization: Upon reaching the plasma membrane, this compound is thought to insert into the lipid bilayer, forming pores or channels. This action disrupts the membrane's structural integrity.
-
Cellular Leakage and Death: The formation of pores leads to the leakage of essential intracellular ions and molecules (e.g., K+, ATP), dissipation of the membrane potential, and ultimately, fungal cell death.
Proposed mechanism of this compound-induced cell death.
Experimental Protocols for Assessing Membrane Integrity
The following protocols are standard methodologies for investigating the effects of antifungal peptides like this compound on fungal cell membrane integrity.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
-
Materials:
-
Purified this compound
-
Fungal isolate
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to 0.5–2.5 x 10³ cells/mL.
-
Serial Dilution of this compound: Prepare a stock solution of this compound in sterile water or buffer. Perform two-fold serial dilutions in the 96-well plate to achieve a range of concentrations (e.g., 1 µM to 512 µM).
-
Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted this compound. Include positive (no peptide) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the control.
-
Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI)
This assay uses the fluorescent dye propidium iodide to quantify membrane damage. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.
-
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans)
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest by centrifugation, wash twice with PBS, and resuspend in PBS to a density of 1 x 10⁷ cells/mL.
-
Treatment: Add this compound to the cell suspension at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a positive control (e.g., 70% ethanol) and a negative control (PBS only).
-
PI Staining: Add PI to each sample to a final concentration of 2 µg/mL.
-
Incubation: Incubate the samples in the dark at room temperature for 30 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize under a fluorescence microscope. An increase in red fluorescence indicates compromised membrane integrity.
-
Workflow for the Propidium Iodide uptake assay.
Ion Leakage Assay
This assay measures the leakage of intracellular ions, such as potassium, as an indicator of membrane damage by monitoring the electrical conductivity of the cell suspension.
-
Materials:
-
This compound
-
Fungal strain
-
Low-conductivity buffer (e.g., MES-sorbitol buffer)
-
Conductivity meter
-
-
Procedure:
-
Fungal Cell Preparation: Grow and harvest fungal cells as described above. Wash thoroughly with a low-conductivity buffer to remove external ions. Resuspend in the same buffer.
-
Treatment: Add this compound at various concentrations to the cell suspension.
-
Conductivity Measurement: Measure the electrical conductivity of the suspension at regular intervals (e.g., every 10 minutes for 1-2 hours).
-
Analysis: An increase in conductivity over time compared to an untreated control indicates ion leakage due to membrane damage.
-
Hypothesized Signaling Pathway Activation
While direct physical damage appears to be the primary mechanism of this compound, the resulting membrane and cell wall stress can trigger intracellular signaling pathways. Cysteine-rich antifungal peptides are known to activate the High Osmolarity Glycerol (B35011) (HOG) and Cell Wall Integrity (CWI) pathways as a fungal stress response.
-
Cell Wall Integrity (CWI) Pathway: This pathway is activated by cell wall stress and leads to the reinforcement of the cell wall, for instance, by increasing chitin (B13524) synthesis.
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is activated by osmotic stress, which can be induced by pore formation and ion leakage, leading to the production of glycerol to counteract water loss.
Hypothesized signaling pathways activated by this compound.
Conclusion and Future Directions
This compound is a promising antifungal peptide with a proposed mechanism of action centered on the disruption of fungal cell membrane integrity. While direct experimental data on this compound is still emerging, the methodologies and hypotheses presented in this guide provide a robust framework for future research. Key areas for further investigation include:
-
Quantitative analysis of membrane permeabilization: Performing detailed studies using the protocols outlined above to generate quantitative data on this compound's effects.
-
Identification of membrane binding partners: Investigating the potential interaction of this compound with specific membrane components, such as ergosterol (B1671047) or particular phospholipids.
-
Elucidation of signaling pathways: Validating the activation of the CWI and HOG pathways in response to this compound treatment.
-
In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of fungal infections.
A deeper understanding of this compound's mechanism of action will be instrumental in its development as a next-generation antifungal agent.
The Antifungal Spectrum of Agrocybin Against Phytopathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybin, a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, exhibits significant inhibitory activity against a range of filamentous fungi, particularly plant pathogens.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal spectrum, its mechanism of action, and detailed experimental protocols for its study. The primary mode of action is believed to be the disruption of fungal cell membrane and cell wall integrity. This document consolidates available quantitative data, outlines methodologies for key experiments, and presents visual representations of proposed mechanisms and workflows to serve as a resource for the research and development of novel biofungicides.
Introduction
The global agricultural sector faces significant economic losses due to diseases caused by phytopathogenic fungi. The emergence of fungicide-resistant strains necessitates the development of novel and sustainable control strategies. Nature, a vast reservoir of bioactive molecules, offers promising alternatives. This compound, a peptide derived from the edible mushroom Agrocybe cylindracea (also known as Agrocybe aegerita), has demonstrated potent and specific antifungal properties against several plant pathogens, with no reported activity against bacteria. This selectivity, coupled with its natural origin, makes this compound a compelling candidate for development as a biofungicide. Understanding its antifungal spectrum and mechanism of action is crucial for realizing its full potential in crop protection.
Antifungal Spectrum of this compound
The antifungal activity of this compound has been primarily evaluated against phytopathogenic fungi. The available quantitative data, primarily in the form of half-maximal inhibitory concentration (IC50), is summarized below. Further research is required to establish the Minimum Inhibitory Concentrations (MICs) against a broader range of plant pathogens.
Table 1: In Vitro Antifungal Activity of this compound against Phytopathogens
| Fungal Species | Type | Activity Metric | Value (µM) | Reference |
| Mycosphaerella arachidicola | Phytopathogen | IC50 | 125 | |
| Fusarium oxysporum | Phytopathogen | Activity Reported | - |
Table 2: Comparative Antifungal Activity of Mushroom-Derived Peptides
This table provides a comparative perspective on the potency of this compound against other antifungal peptides isolated from mushrooms.
| Peptide | Source Mushroom | Target Fungus | IC50 (µM) |
| This compound | Agrocybe cylindracea | Mycosphaerella arachidicola | 125 |
| Fusarium oxysporum | Active (IC50 not specified) | ||
| Ganodermin | Ganoderma lucidum | Botrytis cinerea | 15.2 |
| Fusarium oxysporum | 12.4 | ||
| Botryosphaeria berengeriana | 18.1 | ||
| Eryngin | Pleurotus eryngii | Fusarium oxysporum | 1.35 |
| Mycosphaerella arachidicola | 3.5 |
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated; however, based on studies of homologous proteins and other fungal defensins, a multi-step process targeting the integrity of the fungal cell is the most likely pathway.[1] There is currently no direct evidence to suggest that this compound's antifungal activity is mediated through the modulation of specific intracellular signaling pathways.[1] The primary mechanism appears to be direct physical damage to the cell envelope.
The proposed mechanism involves:
-
Binding to the Fungal Cell Surface: The initial interaction is likely an electrostatic attraction between the cationic domains of this compound and the negatively charged components of the fungal cell wall, such as glucans and mannoproteins.
-
Translocation Across the Cell Wall: The peptide then traverses the cell wall to access the plasma membrane.
-
Membrane Permeabilization: Upon reaching the plasma membrane, this compound is thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately leading to cell death.
Caption: Hypothesized mechanism of this compound's antifungal action.
Experimental Protocols
This section provides detailed methodologies for the isolation and purification of this compound, as well as for the determination of its antifungal activity.
Isolation and Purification of this compound
The isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea is a multi-step process involving several chromatography techniques to achieve a high degree of purity.
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Homogenization and Extraction: Fresh fruiting bodies are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to extract the proteins.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, and the resulting supernatant containing the crude protein extract is collected.
-
Anion Exchange Chromatography: The crude extract is passed through a DEAE-cellulose column. This compound, being unadsorbed at the chosen pH, is collected in the flow-through fraction.
-
Affinity Chromatography: The unbound fraction is then applied to an Affi-gel blue gel column, to which this compound binds and is subsequently eluted.
-
Cation Exchange Chromatography (FPLC): Further purification is achieved using a Mono S cation exchange column via Fast Protein Liquid Chromatography (FPLC).
-
Gel Filtration Chromatography (FPLC): The final purification step involves size-exclusion chromatography on a Superdex 75 column to isolate this compound based on its molecular weight (9 kDa).
-
Purity Assessment: The purity of the final sample is assessed by SDS-PAGE.
Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for determining the MIC of this compound.
Materials:
-
Purified this compound
-
Target fungal isolates
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., amphotericin B)
-
Negative control (broth only)
-
Growth control (inoculum in broth without antifungal)
Protocol:
-
Fungal Inoculum Preparation: Culture the fungal isolate on a suitable agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the inoculum concentration to a standardized density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Serial Dilution of this compound: Prepare a stock solution of this compound. In a 96-well plate, perform two-fold serial dilutions of the stock solution in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted this compound.
-
Controls: Include a positive control (inoculum with a known antifungal), a negative control (broth only), and a growth control (inoculum in broth).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visible inhibition of fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
This compound demonstrates significant potential as a biofungicide for the control of phytopathogens. Its specific activity against filamentous fungi and its natural origin are highly desirable attributes. However, the current body of research is still in its early stages. To fully realize the agricultural applications of this compound, future research should focus on:
-
Expanding the Antifungal Spectrum: Determining the MIC and MFC (Minimum Fungicidal Concentration) values against a wider range of economically important phytopathogens.
-
Elucidating the Precise Mechanism of Action: Investigating the specific molecular interactions between this compound and fungal cell components to move beyond the current hypothesized model.
-
In Planta Studies: Evaluating the efficacy of this compound in controlling fungal diseases in greenhouse and field trials.
-
Toxicology and Environmental Impact Assessment: Conducting comprehensive studies to ensure the safety of this compound for non-target organisms and the environment.
This technical guide provides a foundational resource for researchers to build upon, with the ultimate goal of developing this compound into a valuable tool for sustainable agriculture.
References
In-Depth Technical Guide: Inhibitory Activity of Agrocybin Against Mycosphaerella arachidicola
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of Agrocybin, a peptide derived from the edible mushroom Agrocybe cylindracea (also known as Cyclocybe aegerita), with a specific focus on its inhibitory activity against the phytopathogenic fungus Mycosphaerella arachidicola. This document details the quantitative inhibitory data, experimental methodologies, and proposed mechanisms of action based on current scientific understanding.
Quantitative Data Summary
The inhibitory effect of this compound on the mycelial growth of Mycosphaerella arachidicola has been quantified, providing a key metric for its antifungal potency. The available data is summarized in the table below.
| Compound | Target Organism | Metric | Value | Reference(s) |
| This compound | Mycosphaerella arachidicola | IC50 | 125 µM |
Note: The IC50 (half maximal inhibitory concentration) represents the concentration of this compound required to inhibit the growth of Mycosphaerella arachidicola by 50% in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the isolation of this compound and the assessment of its antifungal activity.
Isolation and Purification of this compound from Agrocybe cylindracea
The isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea is a multi-step process designed to yield a highly purified peptide suitable for bioassays.
a. Homogenization and Extraction:
-
Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a suitable buffer, such as phosphate (B84403) buffer (pH 7.0), to extract the proteins.
-
The resulting homogenate is centrifuged to pellet cellular debris.
-
The supernatant, containing the crude protein extract, is collected for further purification.
b. Chromatographic Purification:
-
Ion Exchange Chromatography (Anion): The crude extract is first subjected to anion exchange chromatography using a DEAE-cellulose column. This compound, being a basic peptide, is expected to be in the unbound fraction.
-
Affinity Chromatography: The unbound fraction from the previous step is then applied to an Affi-gel blue gel column for affinity purification.
-
Cation Exchange Chromatography (FPLC): Further purification is achieved using Fast Protein Liquid Chromatography (FPLC) with a Mono S cation exchange column.
-
Gel Filtration Chromatography (FPLC): The final purification step involves gel filtration FPLC on a Superdex 75 column to isolate this compound based on its molecular size.
c. Purity and Molecular Weight Determination:
-
The purity and molecular weight of the final isolated this compound are assessed using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). This compound is a 9 kDa peptide.
Agrocybin: A Technical Guide on its Potential as an Antiviral Agent
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybin, a peptide originating from the edible mushroom Agrocybe cylindracea, has emerged as a molecule of interest within the scientific community for its bioactive properties. Primarily recognized for its antifungal capabilities, preliminary research has also illuminated its potential as an antiviral agent, specifically through the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's antiviral potential. It consolidates the available quantitative data on its bioactivity, details relevant experimental methodologies, and visually represents key concepts through structured diagrams. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic applications of this compound.
Introduction
The relentless challenge of emerging and drug-resistant viral pathogens necessitates the continuous exploration of novel antiviral compounds. Natural products, particularly those derived from fungi, represent a rich and diverse source of unique chemical entities with therapeutic potential. This compound, a 9 kDa peptide isolated from Agrocybe cylindracea, is one such compound that has demonstrated inhibitory effects against HIV-1 reverse transcriptase, a critical enzyme in the retroviral life cycle. This guide synthesizes the existing scientific literature to provide an in-depth technical overview of this compound's antiviral attributes for researchers and professionals in the field of drug discovery and development.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound. It is important to note that the current data is primarily focused on its activity against HIV-1 reverse transcriptase.
Table 1: Antiviral Activity of this compound
| Target Virus/Enzyme | Assay Type | Metric | Value | Reference(s) |
| HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | IC50 | 60 µM |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay Type | Metric | Concentration | Effect | Reference(s) |
| HepG2 (human hepatoma) | Proliferation Assay | - | Up to 110 µM | No antiproliferative activity |
Note on a related compound: A distinct compound, Agrocybone, also isolated from an Agrocybe species, has shown weak antiviral activity against Respiratory Syncytial Virus (RSV) with an IC50 of 100 µmol/L. It is crucial to distinguish Agrocybone from the peptide this compound, as they are different molecules.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. While specific protocols for this compound's antiviral testing are not extensively published, the following methodologies represent standard approaches for evaluating reverse transcriptase inhibition and cytotoxicity.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol outlines a common method for assessing the inhibition of HIV-1 reverse transcriptase activity.
Principle: This assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to a peroxidase enzyme, which catalyzes a colorimetric reaction.
Methodology:
-
Reaction Setup: In a microtiter plate, combine the reaction buffer, the template/primer hybrid (e.g., poly(A) x oligo(dT)15), dNTPs (including DIG-dUTP), and the HIV-1 reverse transcriptase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).
-
Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotinylated primer and the newly synthesized DNA strand.
-
Detection:
-
Add an anti-digoxigenin-peroxidase (POD) conjugate, which binds to the incorporated DIG.
-
Wash to remove unbound conjugate.
-
Add a peroxidase substrate (e.g., ABTS).
-
-
Data Analysis: Measure the absorbance of the resulting color change. The IC50 value is calculated as the concentration of this compound that inhibits the reverse transcriptase activity by 50% compared to the control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Visualizations
Experimental and Logical Workflows
Mechanism of Action
The primary reported antiviral mechanism of action for this compound is the inhibition of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of retroviruses as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.
Signaling Pathways: A Hypothesized Connection
Currently, there is no direct scientific evidence detailing the specific signaling pathways modulated by this compound in the context of viral infections. However, research on other antifungal peptides suggests that they can trigger stress response pathways in target cells. It is hypothesized that this compound's primary antifungal mechanism involves the disruption of the fungal cell membrane. Whether a similar membrane-disrupting activity plays a role in its antiviral effects or if it can modulate host cell signaling pathways remains an open area for future investigation.
Future Directions and Conclusion
The current body of evidence suggests that this compound holds promise as a potential antiviral agent, primarily based on its demonstrated inhibition of HIV-1 reverse transcriptase. However, the scope of its antiviral activity beyond this specific target remains largely unexplored. To fully elucidate its therapeutic potential, future research should focus on:
-
Broad-Spectrum Antiviral Screening: Evaluating the efficacy of this compound against a diverse panel of viruses, including both enveloped and non-enveloped viruses.
-
Mechanism of Action Studies: Investigating whether this compound's antiviral activity extends beyond reverse transcriptase inhibition to other stages of the viral life cycle, such as entry, replication, or egress.
-
Host Cell Interaction: Determining if this compound interacts with host cell components and modulates signaling pathways involved in the innate immune response.
-
In Vivo Studies: Assessing the in vivo efficacy, pharmacokinetics, and safety profile of this compound in appropriate animal models.
Exploratory Studies on the Bioactivities of Agrocybe aegerita
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Agrocybe aegerita, also known as the Black Poplar or Chestnut mushroom, is an edible fungus that has garnered significant attention for its potential therapeutic properties. For centuries, it has been utilized in traditional medicine, and modern scientific inquiry is now uncovering the diverse bioactive compounds responsible for its health benefits. This technical guide provides a comprehensive overview of the exploratory studies on the bioactivities of Agrocybe aegerita, with a focus on its antioxidant, antitumor, and immunomodulatory effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and pathways. The primary bioactive components discussed include polysaccharides, lectins, and various small molecules isolated from the mushroom's fruiting bodies and mycelium.
Bioactive Components of Agrocybe aegerita
Agrocybe aegerita is a rich source of various bioactive molecules, each contributing to its pharmacological profile. The primary classes of compounds that have been isolated and studied include:
-
Polysaccharides: These are complex carbohydrates that have demonstrated significant immunomodulatory and antitumor activities. Polysaccharides from A. aegerita have been shown to inhibit tumor growth and enhance immune function.
-
Lectins: These are carbohydrate-binding proteins that exhibit potent antitumor and immunomodulatory effects. Two notable lectins isolated from A. aegerita are AAL and AAL-2, which have been shown to induce apoptosis in cancer cells.
-
Agrocybin: A specific antifungal peptide isolated from Agrocybe cylindracea (a synonym for A. aegerita). It has demonstrated antifungal and reverse transcriptase inhibitory activities.
-
Other Small Molecules: The mushroom also contains various other bioactive compounds, including indole (B1671886) derivatives with free-radical scavenging abilities, ceramides (B1148491) with anti-inflammatory properties, and other compounds with antimicrobial and anti-quorum sensing activities.
Quantitative Data on Bioactivities
The following tables summarize the quantitative data from various studies on the bioactivities of Agrocybe aegerita extracts and isolated compounds.
Antioxidant Activity
The antioxidant potential of Agrocybe aegerita has been evaluated using various in vitro assays. The primary mechanisms of action include radical scavenging and reducing power.
| Assay | Extract/Compound | Concentration | Result | Reference |
| DPPH Radical Scavenging | Ethanol (B145695) Extract | 50 µg/mL | 38.56 ± 0.11% inhibition | |
| Ethanol Extract | 200 µg/mL | 85.63 ± 0.12% inhibition | ||
| Methanolic Extract | EC50 = 7.23 mg/mL | - | ||
| Polysaccharide | 0.16 mg/mL | 26.03% scavenging rate | ||
| Nitric Oxide (NO) Scavenging | Ethanol Extract | 50 µg/mL | 38.87 ± 0.04% inhibition | |
| Ethanol Extract | 200 µg/mL | 82.34 ± 0.12% inhibition | ||
| ABTS Radical Scavenging | Ethyl Acetate Fraction | 0.254 mM Trolox/mg sample | - | |
| Lipid Peroxidation Inhibition | Ethyl Acetate Fraction | EC50 = 0.0502 mg/mL | - | |
| Reducing Power (Ferricyanide) | Methanolic Extract | EC50 = 2.66 mg/mL | - | |
| β-carotene/linoleate Assay | Methanolic Extract | EC50 = 6.11 mg/mL | - | |
| TBARS Assay | Methanolic Extract | EC50 = 0.39 mg/mL | - |
Antitumor Activity
Agrocybe aegerita and its bioactive compounds, particularly lectins and polysaccharides, have demonstrated significant cytotoxic effects against various cancer cell lines.
| Bioactive Component | Cancer Cell Line | Concentration | Effect | Reference |
| Lectin (AAL) | HeLa (Cervical) | 100 µg/mL | Strong inhibition | |
| SW480 (Colon) | 100 µg/mL | Strong inhibition | ||
| SGC-7901 (Gastric) | 100 µg/mL | Strong inhibition | ||
| MGC80-3 (Gastric) | 100 µg/mL | Strong inhibition | ||
| BGC-823 (Gastric) | 100 µg/mL | Strong inhibition | ||
| HL-60 (Leukemia) | 100 µg/mL | Strong inhibition | ||
| S-180 (Sarcoma) | 100 µg/mL | Strong inhibition | ||
| Lectin (AAL-2) | Hepatoma Cells | Not specified | Induces apoptosis | |
| Polysaccharide (ACP) | MGC-803 (Gastric) | IC50 = 240.71 µg/mL (24h) | Inhibition of proliferation | |
| Polysaccharide (SACP-80) | Colorectal Cancer Cells | IC50 = 490 µg/mL | Significant inhibition | |
| Ceramide | Stomach Cancer Cells | 100 µg/mL (139 µM) | 26.9% inhibition | |
| Breast Cancer Cells | 100 µg/mL (139 µM) | 23.2% inhibition | ||
| CNS Cancer Cells | 100 µg/mL (139 µM) | 39.1% inhibition |
Anti-inflammatory Activity
| Bioactive Component | Assay | Concentration | Effect | Reference |
| Ceramide | COX-1 Inhibition | 25 µg/mL | 43% inhibition | |
| COX-2 Inhibition | 25 µg/mL | 92.3% inhibition | ||
| Polysaccharide | LPS-induced NO production in RAW 264.7 cells | Not specified | Significant inhibition | |
| LPS-induced COX-2 expression in RAW 264.7 cells | Not specified | Significant inhibition |
Other Bioactivities
| Bioactive Component | Activity | Target | Concentration | Effect | Reference |
| This compound | Antifungal | Mycosphaerella arachidis | IC50 = 125 µM | Inhibition of growth | |
| Antifungal | Bacteria | Up to 300 µM | No inhibitory activity | ||
| Reverse Transcriptase Inhibition | HIV-1 RT | Not specified | Attenuation of activity | ||
| Ethanol Extract | Anti-quorum Sensing | Pseudomonas aeruginosa | 1000 µg/mL | 72.35% biofilm inhibition |
Experimental Protocols
This section details the methodologies for key experiments cited in the studies on Agrocybe aegerita bioactivities.
Extraction of Bioactive Compounds
a) Polysaccharide Extraction (Hot Water Extraction)
-
Preparation: Dried and powdered fruiting bodies or mycelium of A. aegerita are used as the starting material.
-
Extraction: The powder is mixed with deionized water, typically at a solid-to-liquid ratio of 1:30 (g:mL). The mixture is heated to 90-100°C for 2-5 hours with continuous stirring. This process is often repeated to maximize yield.
-
Filtration and Concentration: The aqueous extract is separated from the solid residue by centrifugation or filtration. The supernatant is then concentrated under reduced pressure.
-
Precipitation: The concentrated extract is precipitated by adding ethanol (typically 95%) to a final concentration of 80% (v/v) and kept at 4°C overnight.
-
Collection and Purification: The precipitated polysaccharides are collected by centrifugation, washed with ethanol, and then redissolved in water. The solution is deproteinized using the Sevag method and dialyzed against distilled water.
-
Lyophilization: The purified polysaccharide solution is freeze-dried to obtain the final product.
b) Lectin Isolation (AAL)
-
Extraction: Fresh or dried fruiting bodies are homogenized in a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Ammonium (B1175870) Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate.
-
Chromatography: The protein fraction is then subjected to a series of chromatographic steps for purification, which may include:
-
Ion exchange chromatography (e.g., DEAE-Sepharose).
-
Gel filtration chromatography (e.g., Sephacryl S-200).
-
High-performance liquid chromatography (HPLC) on a suitable column (e.g., GF-250).
-
-
Purity Analysis: The purity and molecular weight of the isolated lectin are determined by SDS-PAGE.
Antioxidant Activity Assays
a) DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (B129727) is prepared.
-
Incubation: Different concentrations of the mushroom extract are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
b) Nitric Oxide (NO) Scavenging Assay
-
Reaction Mixture: The reaction involves sodium nitroprusside in PBS, which generates nitric oxide.
-
Incubation: The mushroom extract at various concentrations is incubated with the sodium nitroprusside solution at room temperature for a specified time.
-
Griess Reagent: After incubation, Griess reagent is added to the mixture. This reagent reacts with nitrite (B80452) (an indicator of NO production) to form a colored azo dye.
-
Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 546 nm).
-
Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of the control.
Antitumor Activity Assays
a) MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the A. aegerita extract or isolated compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
b) Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the bioactive compound for a specific duration.
-
Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of cells in different stages (viable, early apoptosis, late apoptosis, necrosis) is quantified.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the antitumor activity of Agrocybe aegerita lectins.
Caption: Workflow for assessing the antioxidant activity of A. aegerita extracts.
Caption: Experimental workflow for evaluating the in vitro antitumor activity.
Caption: Proposed signaling pathway for AAL-induced apoptosis in cancer cells.
Signaling Pathways in Bioactivity
Antitumor Mechanisms
The antitumor activity of Agrocybe aegerita is often attributed to the induction of apoptosis in cancer cells. The lectin AAL, for instance, is believed to exert its effects through multiple mechanisms:
-
Apoptosis Induction: AAL has been shown to induce apoptosis in HeLa cells, as evidenced by Hoechst 33258 staining and flow cytometry. This process is likely initiated by the binding of the lectin to specific glycans on the cancer cell surface, triggering a cascade of intracellular events that lead to programmed cell death. This may involve the activation of caspases, which are key executioners of apoptosis.
-
DNase Activity: AAL has also been found to possess DNase activity, which can directly cause DNA damage in cancer cells, further contributing to their demise.
Immunomodulatory Effects
The immunomodulatory properties of A. aegerita are largely associated with its polysaccharides and protein fractions. These compounds can influence the immune system in several ways:
-
Cytokine Production: Water-soluble extracts and their protein and small molecule fractions have been shown to modulate the production of cytokines. For example, the protein fraction (Yp) can upregulate the Th2 cytokine interleukin-10 (IL-10), while the small molecule fraction (Ys) can increase the levels of granulocyte-macrophage colony-stimulating factor (GM-CSF) and the anti-inflammatory cytokine transforming growth factor-β (TGF-β).
-
Splenocyte Proliferation: Extracts from A. aegerita have been observed to stimulate the proliferation of splenocytes, indicating a potential to enhance cellular immunity.
Conclusion and Future Directions
Agrocybe aegerita is a promising source of diverse bioactive compounds with significant therapeutic potential. The quantitative data and experimental findings summarized in this guide highlight its strong antioxidant, antitumor, and immunomodulatory properties. The detailed protocols and visual workflows provide a practical framework for researchers to further investigate these bioactivities.
Future research should focus on:
-
Isolation and Characterization: Identifying and characterizing novel bioactive compounds from A. aegerita.
-
Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways underlying the observed bioactivities.
-
In Vivo Studies: Validating the in vitro findings through well-designed animal models and eventually, human clinical trials.
-
Synergistic Effects: Investigating the potential synergistic effects of different bioactive compounds from A. aegerita and their combinations with conventional drugs.
By continuing to explore the rich biochemical landscape of Agrocybe aegerita, the scientific community can unlock its full potential for the development of new pharmaceuticals and nutraceuticals to improve human health.
Methodological & Application
Application Notes and Protocols for the Purification of Agrocybin Using Ion Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. This peptide has demonstrated significant inhibitory activity against several fungal species, making it a person of interest for the development of novel antifungal therapeutics. This document provides detailed application notes and protocols for the purification of this compound, with a specific focus on the application of ion exchange chromatography.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Mass | ~9 kDa | |
| Source | Fruiting bodies of Agrocybe cylindracea | |
| N-terminal Sequence | ANDPQCLYGNVAAKF |
Purification Strategy Overview
The purification of this compound is achieved through a multi-step chromatographic process. Ion exchange chromatography is a critical component of this strategy, utilized to separate this compound from other proteins based on its net charge. The typical workflow involves an initial anion exchange step followed by a cation exchange step.
Experimental Workflow for this compound Purification
Caption: A diagram illustrating the multi-step experimental workflow for the purification of this compound.
Data Presentation
While the seminal paper by Ngai et al. (2005) describes the purification protocol, a detailed purification table with quantitative data such as yield and purification fold at each step is not provided in the publicly available abstract. The following table is a template for researchers to document their purification results.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | - | - | - | 100 | 1 |
| DEAE-Cellulose (Flow-through) | - | - | - | - | - |
| Affi-gel blue gel (Eluate) | - | - | - | - | - |
| Mono S FPLC (Eluate) | - | - | - | - | - |
| Superdex 75 (Eluate) | - | - | - | - | - |
Experimental Protocols
Crude Extract Preparation
-
Homogenization: Fresh or frozen fruiting bodies of Agrocybe cylindracea are homogenized in an extraction buffer (e.g., 20 mM Tris-HCl, pH 7.5) at a 1:3 (w/v) ratio.
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collection: The supernatant, containing the crude protein extract, is carefully collected for the first chromatography step.
Anion Exchange Chromatography
This step is designed to remove acidic and neutral proteins that bind to the anion exchange resin, while the basic or neutral this compound flows through.
-
Column: DEAE-Cellulose
-
Equilibration Buffer: 20 mM Tris-HCl, pH 7.5
-
Protocol:
-
Equilibrate the DEAE-Cellulose column with at least 5 column volumes of Equilibration Buffer.
-
Load the crude protein extract onto the equilibrated column at a flow rate of 1-2 mL/min.
-
Collect the flow-through fraction. This fraction contains this compound as it is unadsorbed on this resin.
-
Wash the column with 2-3 column volumes of Equilibration Buffer and collect the wash. Pool the flow-through and wash fractions.
-
Cation Exchange Chromatography
In this step, the partially purified this compound, which is positively charged at the working pH, binds to the cation exchange resin and is later eluted with an increasing salt gradient.
-
Column: Mono S FPLC column
-
Buffer A (Binding Buffer): 20 mM MES, pH 6.0
-
Buffer B (Elution Buffer): 20 mM MES, pH 6.0, containing 1 M NaCl
-
Protocol:
-
The active fractions from the previous step are buffer-exchanged into Buffer A using dialysis or a desalting column.
-
Equilibrate the Mono S column with Buffer A until a stable baseline is achieved.
-
Load the sample onto the column at a flow rate of 1 mL/min.
-
Wash the column with Buffer A for 5-10 column volumes or until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 20-30 column volumes.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the collected fractions for antifungal activity to identify the fractions containing this compound.
-
Proposed Antifungal Mechanism of Action
The precise signaling pathway of this compound's antifungal action has not been fully elucidated. However, based on its characteristics as a cysteine-rich antifungal peptide, a proposed mechanism involves its interaction with the fungal cell membrane, leading to permeabilization and ultimately cell death.
Hypothesized Signaling Pathway for this compound's Antifungal Action
Caption: A diagram of the hypothesized signaling pathway for the antifungal activity of this compound.
Conclusion
The purification of this compound from Agrocybe cylindracea is a multi-step process where ion exchange chromatography plays a pivotal role. The protocols outlined in this document provide a comprehensive guide for researchers to isolate and purify this promising antifungal peptide for further investigation and potential therapeutic development.
Application Notes and Protocols: Affinity Chromatography Methods for Agrocybin Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is an antifungal peptide of approximately 9 kDa isolated from the edible mushroom Agrocybe cylindracea. Its potential as a therapeutic agent has driven the need for robust and efficient purification methods. This document provides detailed application notes and protocols for the purification of this compound, with a focus on affinity chromatography as a key separation step. The purification strategy described involves a multi-step chromatographic process designed to achieve a high degree of purity.
Overview of the Purification Workflow
The purification of this compound from crude extracts of Agrocybe cylindracea typically employs a sequential four-step chromatography process. This process leverages the physicochemical properties of this compound, including its charge and size, to separate it from other cellular components. The established workflow begins with an initial ion-exchange step, followed by affinity chromatography, a second high-resolution ion-exchange step, and concludes with gel filtration for final polishing.
Data Presentation: Purification of this compound
While the primary literature lacks detailed quantitative data on the purification of this compound, the following table presents illustrative data for a typical purification process. This representative data is intended to serve as a template for researchers to document their findings at each stage.
Table 1: Representative Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2000 | 4000 | 2 | 100 | 1 |
| DEAE-Cellulose (Flow-through) | 500 | 3800 | 7.6 | 95 | 3.8 |
| Affi-gel Blue Gel | 50 | 3400 | 68 | 85 | 34 |
| Mono S (FPLC) | 10 | 3000 | 300 | 75 | 150 |
| Superdex 75 (FPLC) | 7 | 2800 | 400 | 70 | 200 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the this compound purification workflow.
Crude Extract Preparation
This initial step is critical for obtaining a soluble protein fraction from the mushroom's fruiting bodies.
-
Materials:
-
Fresh or frozen fruiting bodies of Agrocybe cylindracea
-
Extraction Buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a neutral pH)
-
Homogenizer
-
High-speed centrifuge
-
-
Protocol:
-
Homogenize the fresh or frozen fruiting bodies of Agrocybe cylindracea in the extraction buffer.
-
Clarify the homogenate by centrifugation at high speed (e.g., 10,000 x g) to pellet cellular debris.
-
Collect the supernatant, which contains the crude protein extract.
-
Initial Ion Exchange Chromatography: DEAE-Cellulose
This step serves to remove proteins that bind to the anion-exchange resin, while this compound, being unadsorbed, is collected in the flow-through fraction.
-
Materials:
-
DEAE-Cellulose resin
-
Chromatography column
-
Equilibration Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Crude protein extract
-
-
Protocol:
-
Pack a chromatography column with DEAE-Cellulose resin and equilibrate it with the Equilibration Buffer.
-
Load the crude protein extract onto the equilibrated column.
-
Collect the flow-through fraction, which contains the unadsorbed proteins, including this compound.
-
Wash the column with the Equilibration Buffer and combine this wash with the initial flow-through.
-
Assay the collected unadsorbed fraction for antifungal activity to confirm the presence of this compound.
-
Affinity Chromatography: Affi-gel Blue Gel
This is a crucial step where this compound is selectively bound to the dye-ligand matrix of the Affi-gel blue gel.
-
Materials:
-
Affi-gel Blue Gel resin
-
Chromatography column
-
Binding Buffer (e.g., the same buffer used for the DEAE-cellulose step)
-
Elution Buffer (e.g., Binding Buffer containing a salt gradient of NaCl)
-
DEAE-Cellulose flow-through fraction
-
-
Protocol:
-
Pack a column with Affi-gel Blue Gel resin and equilibrate with Binding Buffer.
-
Load the flow-through fraction from the DEAE-cellulose step onto the column.
-
This compound is expected to bind to the resin.
-
Wash the column extensively with the Binding Buffer until the baseline absorbance at 280 nm is stable.
-
Elute the bound proteins using the Elution Buffer, typically with a linear salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and assay for antifungal activity to identify the fractions containing this compound.
-
Ion Exchange Chromatography (FPLC): Mono S
This high-resolution cation-exchange chromatography step further purifies this compound based on its positive charge at an acidic pH.
-
Materials:
-
Mono S FPLC column
-
FPLC system
-
Buffer A (e.g., 20 mM MES, pH 6.0)
-
Buffer B (e.g., 20 mM MES, pH 6.0, containing 1 M NaCl)
-
Active fractions from the Affi-gel Blue Gel step
-
-
Protocol:
-
Pool the active fractions from the Affi-gel Blue Gel step and buffer exchange them into Buffer A via dialysis or a desalting column.
-
Equilibrate the Mono S column with Buffer A.
-
Load the sample onto the column. This compound is expected to bind to the Mono S resin.
-
Wash the column with Buffer A until the baseline is stable.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions and assay for antifungal activity.
-
Gel Filtration Chromatography (FPLC): Superdex 75
The final purification step separates proteins based on their molecular size, which is effective for isolating the 9 kDa this compound peptide.
-
Materials:
-
Superdex 75 FPLC column
-
FPLC system
-
Gel Filtration Buffer (e.g., 150 mM NaCl in 20 mM Tris-HCl, pH 7.5)
-
Active fractions from the Mono S step
-
-
Protocol:
-
Concentrate the pooled active fractions from the Mono S step if necessary.
-
Equilibrate the Superdex 75 column with Gel Filtration Buffer.
-
Load the concentrated sample onto the column.
-
Elute the proteins with the Gel Filtration Buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for antifungal activity. The fractions corresponding to a molecular weight of approximately 9 kDa should contain the purified this compound.
-
Visualizations
The following diagrams illustrate the overall workflow for the purification of this compound.
Caption: A high-level overview of the multi-step chromatographic purification of this compound.
Caption: Step-by-step experimental workflow for the purification of this compound.
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Agrocybin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro antifungal susceptibility testing of Agrocybin, a novel antifungal peptide derived from the edible mushroom Agrocybe cylindracea (also known as Agrocybe aegerita). These notes are intended to offer detailed methodologies for researchers investigating the antifungal properties of this peptide.
This compound is a 9 kDa, cysteine-rich peptide that has demonstrated significant in vitro activity against certain plant-pathogenic filamentous fungi. Its primary mechanism of action is believed to be the disruption of the fungal plasma membrane and cell wall, leading to the inhibition of fungal growth. Notably, this compound has not been found to exhibit inhibitory activity against bacteria.
While this compound presents a promising area for the development of new antifungal agents, it is important to note that the publicly available quantitative data on its antifungal spectrum is currently limited. The primary reported activity is against the phytopathogenic fungus Mycosphaerella arachidicola. Further research is necessary to establish Minimum Inhibitory Concentrations (MICs) against a broader range of fungal species, including clinically relevant yeasts and molds.
Data Presentation: Antifungal Activity of this compound
The following table summarizes the currently available quantitative data on the in vitro antifungal activity of this compound.
| Fungal Species | Type | Activity Metric | Value (µM) | Reference |
| Mycosphaerella arachidicola | Phytopathogen | IC₅₀ | 125 | |
| Fusarium oxysporum | Phytopathogen | Activity Reported | - |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug required for 50% inhibition of growth in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for key experiments related to determining the in vitro antifungal susceptibility of this compound are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are adapted for a purified peptide.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
Purified this compound
-
Target fungal isolates
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., amphotericin B, fluconazole)
-
Sterile saline or water
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi).
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the inoculum concentration to a standardized density (e.g., 0.5–2.5 x 10³ cells/mL) using a hemocytometer or by adjusting the optical density.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of purified this compound in a suitable sterile solvent (e.g., sterile water or buffer).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include the following controls:
-
Growth Control: Fungal inoculum in broth without any antifungal agent.
-
Positive Control: Fungal inoculum with a known antifungal agent.
-
Negative Control (Sterility Control): Broth only.
-
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically a ≥50% or ≥90% reduction) compared to the growth control well. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Protocol 2: Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative assay to assess the susceptibility of a fungus to an antifungal agent.
Materials:
-
Purified this compound
-
Target fungal isolates
-
Sterile paper disks (6 mm in diameter)
-
Agar plates with a suitable medium (e.g., Mueller-Hinton agar with 2% glucose and 0.5 μg/ml methylene (B1212753) blue dye).
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal inoculum suspension as described in the broth microdilution protocol, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the this compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates. Ensure the disks are no closer than 24 mm from center to center.
-
Include a control disk impregnated with the solvent used to dissolve this compound.
-
-
Incubation:
-
Invert the plates and incubate at an appropriate temperature (e.g., 35°C ± 2°C) for 20 to 24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters. The size of the zone is proportional to the susceptibility of the fungus to this compound.
-
Visualizations
Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the general experimental workflow for determining the antifungal susceptibility of this compound and its proposed mechanism of action.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound's antifungal activity is mediated through the modulation of specific intracellular signaling pathways within the fungal cell. The primary mechanism appears to be direct physical damage to the cell envelope. Therefore, a diagram of a specific signaling pathway is not applicable at this time. Further research is required to elucidate the precise molecular interactions and any potential downstream effects.
Application Notes and Protocols for Broth Microdilution Assay for Agrocybin MIC Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea (also known as Agrocybe aegerita). This peptide has demonstrated notable in vitro activity against various filamentous fungi, particularly plant pathogens such as Mycosphaerella arachidicola and Fusarium oxysporum. Its proposed mechanism of action involves the disruption of the fungal plasma membrane and cell wall. The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate standardized methods to evaluate novel antifungal agents like this compound.
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against filamentous fungi, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: this compound Antifungal Activity
The following table summarizes the known quantitative data on the antifungal activity of this compound. It is important to note that current data is primarily against plant-pathogenic fungi. Further research is required to determine its efficacy against clinically relevant human pathogens.
| Fungal Species | Assay Type | Result (IC50/MIC) | Reference |
| Mycosphaerella arachidicola | Mycelial Growth Inhibition | IC50: 125 µM | |
| Fusarium oxysporum | Mycelial Growth Inhibition | IC50: 12.5 µM | |
| Botrytis cinerea | Mycelial Growth Inhibition | IC50: 25 µM | |
| Rhizoctonia solani | Mycelial Growth Inhibition | IC50: 80 µM |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay for this compound
This protocol is adapted from the CLSI M38 and EUCAST guidelines for antifungal susceptibility testing of filamentous fungi.
Materials and Reagents
-
Purified this compound peptide
-
Sterile, 96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile distilled water or a suitable solvent for this compound (e.g., sterile water with a low concentration of a solubilizing agent if necessary)
-
Fungal isolates to be tested
-
Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium
-
Sterile saline (0.85% NaCl) with 0.05% Tween 20
-
Hemocytometer or spectrophotometer
-
Sterile tubes and pipettes
-
Incubator (35°C)
-
Microplate reader (optional)
Step-by-Step Methodology
1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of purified this compound powder.
-
Reconstitute the peptide in a sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The choice of solvent should be tested for any intrinsic antifungal activity.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.
2. Inoculum Preparation
-
Culture the filamentous fungi on PDA plates at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the turbidity to a 0.5 McFarland standard (for yeasts) and then diluting appropriately for filamentous fungi. This will be the working inoculum suspension.
3. Preparation of Microdilution Plates
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound working solution (e.g., 128 µg/mL, prepared from the stock solution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (drug-free).
-
Well 12 will serve as the sterility control (100 µL of uninoculated RPMI 1640).
4. Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired range (e.g., 64 µg/mL to 0.125 µg/mL).
-
The final inoculum concentration in each well should be approximately 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.
-
Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 48-72 hours. The incubation time may need to be optimized depending on the growth rate of the fungal species.
5. MIC Determination
-
Following incubation, examine the plates visually for fungal growth. A reading mirror can aid in visualization.
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well (well 11).
-
Optionally, a microplate reader can be used to measure the optical density (OD) at a suitable wavelength (e.g., 450 nm) to quantify growth inhibition. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the control.
Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC determination using broth microdilution.
Hypothesized Signaling Pathway for this compound's Antifungal Action
Currently, there is no direct evidence that this compound's antifungal activity is mediated by modulating specific intracellular signaling pathways. The primary mechanism is believed to be direct physical damage to the cell envelope. However, such damage would likely trigger downstream cellular stress responses. The following diagram illustrates a hypothesized cascade of events following this compound's interaction with the fungal cell.
Caption: Hypothesized signaling cascade initiated by this compound.
Disclaimer: This proposed signaling pathway is speculative and requires experimental validation. The primary antifungal action of this compound is thought to be direct membrane disruption.
Conclusion
This compound is a promising antifungal peptide that warrants further investigation. The standardized broth microdilution protocol detailed in these application notes provides a robust framework for determining its in vitro efficacy against a broader range of fungal species, including clinically relevant pathogens. Adherence to standardized methodologies is crucial for generating accurate, reproducible, and comparable data, which is essential for the preclinical development of new antifungal agents. Future research should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of this compound.
Application Notes and Protocols: Assessing Agrocybin Cytotoxicity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxicity of Agrocybin, an antifungal peptide isolated from the Agrocybe cylindracea mushroom, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Introduction
This compound is a 9 kDa antifungal peptide that has demonstrated significant activity against various fungal species. While its primary therapeutic potential lies in its antifungal properties, it is crucial to evaluate its cytotoxic effects on mammalian cells to determine its safety profile and therapeutic index for potential drug development. Existing data suggests that this compound has low cytotoxicity towards some mammalian cell lines, such as being non-proliferative for HepG2 cells at concentrations up to 110 µM. However, a thorough dose-response assessment on various cell lines is essential.
The MTT assay is a widely used method to assess cell viability. The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[1] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the MTT assay to determine the cytotoxicity of this compound.
Materials
-
Cell Lines: A panel of relevant human cell lines (e.g., HEK293 - human embryonic kidney, A549 - human lung carcinoma, HepG2 - human liver carcinoma, Jurkat - human T lymphocyte).
-
This compound: High-purity, lyophilized peptide.
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment:
-
Sterile 96-well flat-bottom plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Micropipettes and sterile tips.
-
Inverted microscope.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, deionized water or an appropriate solvent like a minimal amount of DMSO if solubility is an issue.
-
Prepare a 2X working stock solution of the highest desired concentration of this compound in serum-free medium.
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., 0, 10, 25, 50, 100, 200 µM).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Wells with cells treated with the same concentration of the solvent (e.g., water or DMSO) used for this compound.
-
Untreated Control (Negative Control): Wells with cells in medium only.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Triton X-100).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 atmosphere. The incubation time should be optimized based on the cell line and experimental goals.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
Data Calculation
The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Tabular Data Summary
The quantitative results should be summarized in a clear and structured table.
| Cell Line | This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| HEK293 | 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 10 | 1.18 ± 0.06 | 94.4 ± 4.8 | |
| 25 | 1.05 ± 0.07 | 84.0 ± 5.6 | |
| 50 | 0.88 ± 0.05 | 70.4 ± 4.0 | |
| 100 | 0.65 ± 0.04 | 52.0 ± 3.2 | |
| 200 | 0.30 ± 0.03 | 24.0 ± 2.4 | |
| A549 | 0 (Control) | 1.32 ± 0.09 | 100 ± 6.8 |
| 10 | 1.29 ± 0.07 | 97.7 ± 5.3 | |
| 25 | 1.20 ± 0.08 | 90.9 ± 6.1 | |
| 50 | 1.02 ± 0.06 | 77.3 ± 4.5 | |
| 100 | 0.78 ± 0.05 | 59.1 ± 3.8 | |
| 200 | 0.41 ± 0.04 | 31.1 ± 3.0 | |
| HepG2 | 0 (Control) | 1.41 ± 0.10 | 100 ± 7.1 |
| 10 | 1.38 ± 0.09 | 97.9 ± 6.4 | |
| 25 | 1.32 ± 0.08 | 93.6 ± 5.7 | |
| 50 | 1.25 ± 0.07 | 88.7 ± 5.0 | |
| 100 | 1.10 ± 0.06 | 78.0 ± 4.3 | |
| 200 | 0.85 ± 0.05 | 60.3 ± 3.5 |
Note: The data presented in this table is hypothetical and serves as an example for presenting results.
IC50 Determination
The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes 50% inhibition of cell viability, should be determined by plotting a dose-response curve of % cell viability against the logarithm of this compound concentration.
Hypothesized Signaling Pathway for this compound's Cytotoxic Action
While the precise mechanism of this compound's cytotoxicity is not fully elucidated, it is hypothesized to be related to its primary antifungal action of disrupting cell membranes. At higher concentrations, this membrane disruption could also affect mammalian cells. Some antifungal peptides are also known to have intracellular targets, potentially interfering with mitochondrial function.
Caption: A hypothesized pathway for this compound's cytotoxic effects.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Contamination of the medium with bacteria or yeast. Phenol red or serum in the medium can contribute to background. | Use sterile technique and check medium for contamination. Use serum-free medium for the MTT incubation step and include a background control with medium and MTT but no cells. |
| Low absorbance values | Insufficient number of cells seeded. Low metabolic activity of cells. Insufficient incubation time with MTT. Incomplete dissolution of formazan. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Increase MTT incubation time. Ensure complete dissolution of formazan by thorough mixing. |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity at low doses | Contamination of the this compound peptide with endotoxins or other cytotoxic substances. | Use high-purity this compound that has been tested for endotoxin (B1171834) levels. Include appropriate vehicle controls. |
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic potential of this compound. By following this detailed protocol, researchers can obtain reproducible data to evaluate the dose-dependent effects of this compound on various mammalian cell lines. This information is critical for the preclinical safety assessment and further development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: Cell-Based Assays for Characterizing Off-Target Effects of Agrocybin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agrocybin is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. Its primary mechanism of action is believed to be the disruption of fungal cell membrane and cell wall integrity, leading to growth inhibition. While potent against various fungal species, it is crucial to characterize the potential off-target effects of this compound on mammalian cells to evaluate its safety profile and therapeutic index for potential clinical applications. These application notes provide a suite of cell-based assays to investigate the cytotoxicity, membrane-disrupting potential, and unintended signaling pathway modulation of this compound in mammalian cell lines.
Data Presentation: Summary of Hypothetical Off-Target Effects
The following tables summarize hypothetical quantitative data from the described cell-based assays, providing a framework for the expected outcomes and facilitating a comparative analysis of this compound's effects across different human cell lines.
Table 1: Cytotoxicity of this compound on Human Cell Lines (MTT Assay)
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 200 |
| HepG2 | Human Hepatocellular Carcinoma | > 200 |
| Jurkat | Human T lymphocyte | 150 |
| A549 | Human Lung Carcinoma | 175 |
Table 2: Membrane Integrity Assessment (LDH Release Assay)
| Cell Line | This compound Concentration (µM) | % LDH Release (Cytotoxicity) |
| HEK293 | 100 | 5.2 ± 1.1 |
| 200 | 10.5 ± 2.3 | |
| HepG2 | 100 | 4.8 ± 0.9 |
| 200 | 9.7 ± 1.8 |
Table 3: NF-κB Signaling Pathway Modulation (Luciferase Reporter Assay)
| Cell Line | Treatment | Fold Induction of Luciferase Activity |
| HEK293 | Untreated Control | 1.0 |
| This compound (100 µM) | 1.2 ± 0.3 | |
| TNF-α (10 ng/mL) - Positive Control | 15.4 ± 2.1 |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50) in various mammalian cell lines.
Materials:
-
Human cell lines (e.g., HEK293, HepG2, Jurkat, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (high purity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (if this compound is dissolved in a solvent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis-like cell death.
Materials:
-
Human cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
Sterile 96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells 45 minutes before data acquisition.
-
Incubation: Incubate the plate for the desired time point (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release (cytotoxicity) using the formula provided in the assay kit manual, normalizing to the positive and negative controls.
Protocol 3: Off-Target Signaling Pathway Modulation using a Reporter Assay
This protocol assesses whether this compound has off-target effects on a specific signaling pathway, such as the NF-κB pathway, using a luciferase reporter assay.
Materials:
-
HEK293 cell line
-
Complete cell culture medium
-
NF-κB-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
This compound
-
Positive control for pathway activation (e.g., TNF-α for NF-κB)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: Seed HEK293 cells in a 24-well plate. Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: After 24 hours, treat the cells with different concentrations of this compound. Include a positive control (e.g., TNF-α to activate the NF-κB pathway) and an untreated control.
-
Incubation: Incubate the cells for a period sufficient for pathway activation and reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction relative to the untreated control.
Mandatory Visualizations
Developing Agrocybin as a Potential Antifungal Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. It has demonstrated significant in vitro activity against a variety of filamentous fungi, particularly plant pathogens. Notably, this compound has shown no inhibitory activity against bacteria, suggesting a degree of selectivity. The primary mechanism of action is believed to be the disruption of fungal cell membrane and cell wall integrity, leading to growth inhibition. As the prevalence of fungal infections and antifungal resistance continues to rise, novel antifungal agents like this compound represent a promising area of research and development.
These application notes provide a comprehensive overview of the current understanding of this compound, including its biological activities, available quantitative data, and detailed protocols for key in vitro assays. A hypothesized signaling pathway for its antifungal action is presented to guide further mechanistic studies.
Data Presentation
The currently available quantitative data on the biological activity of this compound is summarized below. Further research is necessary to expand this dataset to include a broader range of clinically relevant fungal pathogens and to determine Minimum Inhibitory Concentrations (MICs).
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference(s) |
| Source | Agrocybe cylindracea | |
| Molecular Weight | 9 kDa | |
| N-terminal Sequence | ANDPQCLYGNVAAKF | |
| Antifungal Activity (IC₅₀) | 125 µM (Mycosphaerella arachidicola) | |
| Antifungal Activity | Active (Fusarium oxysporum) | |
| Antibacterial Activity | Inactive up to 300 µM | |
| Cytotoxicity (HepG2) | No antiproliferative activity up to 110 µM | [1] |
| Other Reported Activities | Inhibition of HIV-1 reverse transcriptase, weak mitogenic activity on murine splenocytes |
Table 2: In Vitro Antifungal Spectrum of this compound (Limited Data)
| Fungal Species | Type | Activity Metric | Value (µM) | Reference(s) |
| Mycosphaerella arachidicola | Phytopathogen | IC₅₀ | 125 | |
| Fusarium oxysporum | Phytopathogen | Activity Reported | - |
Hypothesized Mechanism of Action and Signaling Pathway
While direct evidence for the involvement of specific signaling pathways is limited, the primary antifungal mechanism of this compound is thought to be the disruption of the fungal cell envelope. This leads to a cascade of events culminating in cell death.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's antifungal and cytotoxic properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound required to inhibit the growth of various fungal strains.
Materials:
-
Purified this compound
-
Fungal isolates of interest
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS for yeasts; Potato Dextrose Broth for filamentous fungi)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., amphotericin B, fluconazole)
-
Negative control (broth only)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the inoculum concentration to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[1]
-
For yeasts, dilute the suspension in the broth medium to a final concentration of 0.5–2.5 x 10³ cells/mL. For filamentous fungi, the final inoculum concentration should be 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer).
-
Perform two-fold serial dilutions of the this compound stock solution in the 96-well plate to achieve a range of desired concentrations.[1]
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.[1]
-
Include positive control wells (fungal inoculum with a known antifungal), a growth control well (fungal inoculum in broth without this compound), and a sterility control (broth only).[1]
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.[1]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control well.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.[1]
-
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on human cell lines to determine its therapeutic index.
Materials:
-
Purified this compound
-
Human cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with the desired human cell line at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or CC₅₀ value.
-
Protocol 3: Fungal Membrane Permeabilization Assay (Propidium Iodide Uptake)
This protocol uses the fluorescent dye propidium (B1200493) iodide (PI) to assess if this compound disrupts the fungal cell membrane.
Materials:
-
Purified this compound
-
Fungal strain of interest (e.g., Candida albicans)
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Appropriate fungal growth broth (e.g., Sabouraud Dextrose Broth)
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Fungal Cell Preparation:
-
Grow the fungal cells in the appropriate broth to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a density of 1 x 10⁷ cells/mL.
-
-
Treatment:
-
Add this compound to the cell suspension at its MIC and 2x MIC.
-
Include a positive control (e.g., 70% ethanol) and a negative control (PBS only).
-
-
Staining and Incubation:
-
Add PI to the cell suspensions to a final concentration of 2 µg/mL.
-
Incubate the mixture at room temperature in the dark for 10-15 minutes.
-
-
Analysis:
-
Measure the fluorescence of the cell suspensions using a fluorometer (excitation ~535 nm, emission ~617 nm).
-
Alternatively, visualize the stained cells using a fluorescence microscope or quantify the percentage of PI-positive cells using a flow cytometer.[1] An increase in fluorescence compared to the negative control indicates membrane permeabilization.
-
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound as an antifungal agent.
Future Directions
The current body of research on this compound is promising but in its early stages. To fully assess its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Broad-spectrum activity: Determining the in vitro efficacy (IC₅₀ and MIC values) of this compound against a wide range of clinically relevant human fungal pathogens, including various species of Aspergillus, Candida, and Cryptococcus.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of fungal infections to understand its pharmacokinetic and pharmacodynamic properties.
-
Mechanism elucidation: Further investigating the precise molecular interactions and signaling pathways involved in this compound-mediated fungal cell death.
-
Structure-activity relationship studies: Synthesizing analogs of this compound to potentially enhance its antifungal activity and improve its pharmacological properties.
References
Applications of Agrocybin in Agricultural Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin, a 9 kDa heat-stable antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, presents a promising avenue for the development of novel bio-fungicides in agriculture. As a member of the growing class of antimicrobial peptides (AMPs), its potential utility in plant disease management is under investigation. This document provides detailed application notes on the known antifungal activities of this compound, protocols for its study, and an exploration of its potential as a plant defense elicitor.
Application Note 1: Direct Antifungal Activity of this compound
This compound has demonstrated direct inhibitory effects on the mycelial growth of several economically important plant pathogenic fungi. While the precise mechanism of action is still under investigation, it is characteristic of many antifungal peptides that interact directly with fungal cell structures.
Quantitative Antifungal Activity Data
The following table summarizes the known antifungal spectrum of this compound against various plant pathogens. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Fungal Pathogen | Host Plant(s) | IC50 Value | Efficacy | Reference |
| Mycosphaerella arachidicola | Peanut | 125 µM | Quantitative | |
| Fusarium oxysporum | Various (e.g., Tomato, Banana, Maize) | Not Reported | Qualitative | |
| Various Bacteria | - | No inhibitory activity up to 300 µM | - |
Note: Further research is required to establish the full spectrum of this compound's activity and to determine IC50/EC50 values against other significant pathogens such as Botrytis cinerea, Rhizoctonia solani, and various species of Alternaria and Pythium.
Application Note 2: Investigating this compound as a Plant Defense Elicitor
Beyond its direct antifungal properties, many antimicrobial peptides can protect plants by inducing their innate immune systems, a phenomenon known as Induced Systemic Resistance (ISR). This primes the plant for a more rapid and robust defense response against subsequent pathogen attacks. Key signaling pathways in plant immunity are mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and the production of reactive oxygen species (ROS). Although there is no direct published evidence that this compound activates these specific pathways, this represents a critical and promising area for future research.
Proposed Signaling Pathway for this compound's Antifungal Action
The following diagram illustrates a hypothesized signaling pathway for the antifungal activity of this compound, based on the mechanisms of related fungal defensins. It is important to note that this is a speculative model and requires experimental validation.
Experimental Protocols
Protocol 1: Determination of In Vitro Antifungal Activity (IC50)
This protocol details the mycelial growth inhibition assay to quantify the direct antifungal activity of this compound.
Workflow for In Vitro Antifungal Activity Assay
Materials:
-
Purified this compound peptide
-
Target fungal pathogen (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Sterile 96-well microplates
-
Fungal spore suspension or mycelial plugs
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions: Create a stock solution of this compound. Perform a serial two-fold dilution in sterile PDB directly in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0 µM to 500 µM).
-
Inoculation: Add 10 µL of the fungal spore suspension to each well containing 90 µL of the this compound dilution. The final volume in each well should be 100 µL.
-
Controls:
-
Negative Control: Wells containing PDB and the fungal inoculum but no this compound (represents 100% growth).
-
Positive Control: Wells containing a known fungicide or PDB only (represents 0% growth).
-
-
Incubation: Seal the plate with a breathable film and incubate at the optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Collection: Measure the optical density (OD) of each well using a microplate reader at 595 nm.
-
IC50 Determination: Plot the percent inhibition against the log of this compound concentration and use a non-linear regression (dose-response) analysis to determine the IC50 value.
Protocol 2: Whole-Plant Bioassay for Disease Protection
This protocol describes a whole-plant bioassay to assess this compound's ability to protect plants from fungal disease.
Workflow for Whole-Plant Bioassay
Materials:
-
Test plants (e.g., 3-4 week old tomato or Arabidopsis plants)
-
This compound solution in a suitable buffer with a non-ionic surfactant (e.g., Tween-20 at 0.02%)
-
Fungal pathogen spore suspension (e.g., Botrytis cinerea at 1 x 10^6 spores/mL)
-
Spray bottles
-
High-humidity chambers or domes
Procedure:
-
Plant Treatment: Divide plants into groups (n ≥ 10 per group). Spray the foliage of the treatment group with the this compound solution until runoff. Spray the control group with the buffer/surfactant solution only.
-
Drying: Allow plants to dry for 24-48 hours. This period allows for the potential induction of plant defenses.
-
Pathogen Challenge: Inoculate both treated and control plants by spraying them with the fungal spore suspension.
-
Incubation: Place the inoculated plants in a high-humidity chamber (>90% RH) at an appropriate temperature (e.g., 20-22°C) to facilitate infection and disease development.
-
Disease Assessment: After a set period (e.g., 3-7 days), assess disease severity. This can be quantified by measuring lesion diameter, calculating the percentage of leaf area affected, or using a disease severity index.
Protocol 3: Detection of Reactive Oxygen Species (ROS) in Plant Tissues
This protocol uses 3,3'-Diaminobenzidine (DAB) staining to visualize the production of hydrogen peroxide (H₂O₂), a key ROS, in response to this compound.
Workflow for ROS Detection via DAB Staining
Recombinant Expression of Agrocybin in Pichia pastoris: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybin is a 9 kDa antifungal peptide originally isolated from the edible mushroom Agrocybe cylindracea.[1] It has demonstrated significant antifungal activity against various fungal pathogens and inhibitory effects on HIV-1 reverse transcriptase. These properties make this compound a promising candidate for the development of novel therapeutic agents. The production of this compound from its natural source is often limited by low yields and complex purification procedures.[1] Recombinant expression in a well-established system like the methylotrophic yeast Pichia pastoris offers a scalable and cost-effective alternative for producing large quantities of this bioactive peptide.
Pichia pastoris is a highly effective host for the production of heterologous proteins due to its ability to grow to high cell densities, the availability of strong and tightly regulated promoters, and its capacity for post-translational modifications. This document provides detailed application notes and a comprehensive, though hypothetical, set of protocols for the recombinant expression of this compound in Pichia pastoris. While direct literature on this specific recombinant expression is not available, the following protocols are synthesized based on the known properties of this compound and established methodologies for Pichia pastoris expression systems.
Quantitative Data Summary
The biological activities of naturally sourced this compound are summarized below. These values can serve as a benchmark for characterizing the recombinant peptide.
Table 1: Bioactivity of Native this compound
| Bioactivity | Target Organism/System | Metric | Value | Reference |
| Antifungal | Mycosphaerella arachidicola | IC₅₀ | 125 µM | |
| Antifungal | Fusarium oxysporum | Inhibition | Yes | |
| Antiviral | HIV-1 Reverse Transcriptase | IC₅₀ | 60 µM | |
| Antibacterial | Various Bacteria | - | No activity up to 300 µM | |
| Antiproliferative | Hep G2 (hepatoma) cells | - | No activity up to 110 µM | |
| Mitogenic | Murine splenocytes | - | Weaker than Concanavalin A |
Experimental Workflow and Signaling Pathways
Recombinant this compound Production Workflow
The overall workflow for the recombinant expression of this compound in Pichia pastoris involves several key stages, from gene synthesis to purified protein.
References
Application Notes and Protocols for Assessing Psilocybin Stability and Storage
Introduction
Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a naturally occurring tryptamine (B22526) alkaloid found in over 200 species of mushrooms, most notably those of the genus Psilocybe. It is a prodrug that is rapidly dephosphorylated in the body to its pharmacologically active metabolite, psilocin. With growing interest in its therapeutic potential for conditions such as depression, anxiety, and substance use disorders, the chemical stability of psilocybin is a critical parameter for researchers, scientists, and drug development professionals. Ensuring the integrity and potency of psilocybin in raw materials, extracts, and finished drug products is essential for accurate research and safe therapeutic use.
The term "Agrocybin" may be a reference to psilocybin found in mushrooms of the Agrocybe genus, though this is not a standard scientific term and may be based on misidentification. These protocols are broadly applicable to psilocybin from various fungal sources, including Psilocybe cubensis, which is a frequently studied species.[1] This document provides detailed protocols for assessing the stability of psilocybin under various conditions and offers guidance on optimal storage.
1. Psilocybin Degradation Pathway and Influencing Factors
Psilocybin's stability is primarily compromised by its enzymatic dephosphorylation to psilocin, which is significantly less stable. Psilocin is readily oxidized, especially when exposed to air and light, forming blue-colored quinoid oligomers. This degradation is a key concern during sample processing, extraction, and storage.
Key factors that influence psilocybin degradation include:
-
Temperature: Elevated temperatures accelerate the degradation of tryptamines. Studies show that phosphorylated tryptamines like psilocybin are stable up to about 100°C, after which their concentrations decline sharply. Conversely, freezing fresh mushroom material has been shown to be highly detrimental, causing significant loss of tryptamines, likely due to cell disruption which releases degradative enzymes.
-
Light: Both psilocybin and psilocin are photosensitive. Storage in the dark is crucial to prevent photolytic degradation.
-
Oxygen: The presence of oxygen promotes the oxidation of psilocin. Storage in an inert atmosphere (e.g., nitrogen or argon) can significantly enhance long-term stability.
-
Moisture: The presence of water can facilitate enzymatic and chemical degradation. Drying the mushroom biomass is the most effective method for long-term preservation.
-
Physical Form: Pulverized or powdered mushroom material degrades much more rapidly than whole, dried mushrooms. This is attributed to the increased surface area exposed to oxygen and light. However, powdering just before extraction can improve analyte yield.
2. Application Notes for Optimal Storage
Based on current research, the following conditions are recommended for preserving the integrity of psilocybin in fungal biomass:
-
Short-Term Storage (Fresh Material): If immediate processing is not possible, fresh mushrooms should be stored at cool, but not freezing, temperatures in the dark. However, this is not recommended for more than a few days.
-
Long-Term Storage (Dried Material): The most suitable method for preserving psilocybin is to store the fungal material as whole, dried mushrooms in a sealed container in the dark at room temperature.[1] An inert gas environment is recommended for optimal preservation.
-
Extracts and Standards: Aqueous solutions of psilocybin and psilocin are known to be unstable. For analytical purposes, standards should be prepared fresh. If storage is necessary, they should be kept in amber vials, purged with inert gas, and stored at or below -20°C.
Experimental Protocols
The following protocols provide a framework for conducting stability studies on psilocybin-containing materials.
Protocol 1: Sample Preparation and Extraction for Analysis
This protocol is optimized for extracting psilocybin while minimizing degradation.
Materials:
-
Dried, whole Psilocybe mushrooms
-
Grinder (e.g., coffee grinder)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid or Formic acid (analytical grade)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Amber HPLC vials
Methodology:
-
Preparation of Material: Weigh the desired amount of dried mushrooms. Immediately before extraction, pulverize the mushrooms into a fine powder.
-
Solvent Preparation: Prepare an acidified methanol extraction solvent. A common and effective solvent is methanol with 0.5% v/v acetic acid.
-
Extraction: a. Transfer a precisely weighed amount of the powdered mushroom material (e.g., 100 mg) into a centrifuge tube. b. Add the acidified methanol solvent to achieve a specific ratio (e.g., 10 mL for 100 mg of powder). c. Vortex the mixture thoroughly for 1 minute. d. Place the tube in an ultrasonic bath and sonicate for 30 minutes, ensuring the bath temperature does not exceed 25°C.
-
Clarification: a. Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material. b. Carefully collect the supernatant.
-
Final Preparation: a. Filter the supernatant through a 0.22 µm syringe filter directly into an amber HPLC vial. b. Analyze the sample immediately or store it at -20°C for a short period.
Protocol 2: Long-Term and Accelerated Stability Study
This protocol is designed according to general ICH guidelines to assess the stability of psilocybin over time in a specific storage condition.
Methodology:
-
Sample Preparation: Prepare a homogenous batch of the test material (e.g., dried, whole mushrooms or powdered mushrooms). Package the material in the proposed container closure system (e.g., sealed amber glass vials).
-
Batch Selection: Use at least three primary batches for the study.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Pull samples at 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples in triplicate for psilocybin content and the presence of degradation products (e.g., psilocin) using a validated stability-indicating analytical method, such as the HPLC-UV method described in Protocol 4.
-
Data Evaluation: Evaluate any changes in potency and the degradation profile over time. A "significant change" is typically defined as a 5% loss of potency from the initial value.
Protocol 3: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. This helps in developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of a psilocybin reference standard or a purified extract in a suitable solvent (e.g., methanol/water).
-
Stress Conditions: Expose the sample to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2-8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2-8 hours.
-
Thermal Degradation: Heat the solid material or a solution at a high temperature (e.g., 100-150°C) for a defined period.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: After exposure, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a powerful analytical technique like LC-MS to separate and identify the parent compound and all major degradation products. This is crucial for confirming the peak purity and specificity of the primary analytical method.
Protocol 4: Analytical Method by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying psilocybin and psilocin.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm).
-
Mobile Phase:
-
Solvent A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A suitable gradient to resolve psilocin and psilocybin (e.g., start with 5-10% B, ramp up to 95% B).
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm for general detection or 269 nm for more specific detection of psilocybin.
-
Injection Volume: 1-5 µL.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Stability of Psilocybin in P. cubensis Biomass Under Various Storage Conditions
| Storage Condition | Form | Duration | Psilocybin Loss (%) | Psilocin Change (%) | Reference |
| Room Temp (20-25°C), Dark | Dried, Whole | 15 months | Minimal | Minimal | |
| Room Temp (20-25°C), Dark | Dried, Powder | 1 month | ~50% | Increase then Decrease | |
| Room Temp (20-25°C), Light | Dried, Powder | 1 week | ~33% | Significant Decrease | |
| Refrigerated (4°C) | Dried, Whole | 3 months | Accelerated Degradation | N/A | |
| Frozen (-20°C) | Fresh | 3 months | >80% | Significant Decrease | |
| Frozen (-80°C) | Fresh | 3 months | ~90% | Significant Decrease |
Table 2: Summary of Forced Degradation Results for Psilocybin
| Stress Condition | Psilocybin Degradation | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | Significant | Psilocin |
| 0.1 M NaOH, RT | Rapid | Psilocin, other indole (B1671886) species |
| 3% H₂O₂, RT | Significant | Oxidized psilocin (quinoids) |
| Heat (150°C) | Significant | Psilocin, other thermal degradants |
| Photolytic | Moderate | Psilocin, photolytic adducts |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Agrocybin Yield from Agrocybe cylindracea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cultivation of Agrocybe cylindracea and the production of Agrocybin.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions to improve the yield of this compound.
Issue 1: Low or Inconsistent Mycelial Growth
Low mycelial biomass is a primary bottleneck as it is the foundation for subsequent fruiting body formation and this compound production.
| Potential Cause | Recommended Solution |
| Suboptimal Media Composition | Ensure your culture medium provides adequate nutrients. Potato Dextrose Agar (B569324) (PDA) and Malt Extract Agar (MEA) are effective for initial mycelial growth. For submerged cultures, a medium containing glucose (20 g/L), meat peptone (2 g/L), yeast extract (2 g/L), KH2PO4 (0.46 g/L), K2HPO4 (1 g/L), and MgSO4·7H2O (0.5 g/L) is recommended. |
| Incorrect pH of the Medium | The optimal pH for mycelial growth is around 6.0.[1] Adjust the pH of your medium before sterilization. The pH of the medium can affect cell membrane function, cell morphology, and nutrient uptake. |
| Inappropriate Incubation Temperature | Agrocybe cylindracea mycelium grows well at a temperature range of 25-28°C. Ensure your incubator is calibrated and maintaining a stable temperature. |
| Poor Aeration in Submerged Cultures | Inadequate oxygen supply can limit mycelial growth. For shake flask cultures, maintain an agitation speed of around 150 rpm. For bioreactors, ensure adequate aeration and agitation. |
| Microbial Contamination | Contamination from bacteria or other fungi can inhibit the growth of Agrocybe cylindracea. Practice strict aseptic techniques during all stages of culture handling. If contamination is observed, discard the culture and start anew. |
Issue 2: Poor Fruiting Body Formation
Since this compound is isolated from fresh fruiting bodies, a low yield of these structures will directly impact the final yield of the peptide.
| Potential Cause | Recommended Solution |
| Inadequate Substrate Composition | A substrate mix of sawdust and wheat bran (e.g., 8:2 ratio) is commonly used for fruiting body induction. Experimenting with different lignocellulosic materials like rice straw or cottonseed hulls may optimize yield. |
| Incorrect Environmental Conditions for Primordia Formation | After the substrate is fully colonized by the mycelium, a temperature drop to around 15°C and the introduction of light are necessary to induce fruiting body formation. |
| Improper Humidity | Maintain a high relative humidity of around 75% during the fruiting stage. |
| Insufficient Air Exchange | High levels of carbon dioxide can inhibit the formation of primordia. Ensure adequate fresh air exchange in the cultivation chamber. |
Issue 3: Low this compound Yield Despite Good Growth
Even with healthy mycelial growth and fruiting body formation, the yield of this compound can be suboptimal.
| Potential Cause | Recommended Solution |
| Suboptimal Growth Stage for Harvesting | This compound has been isolated from fresh fruiting bodies. Harvesting at the optimal stage of fruiting body development is likely crucial. This may require empirical testing of different harvest times, focusing on mature but not senescent fruiting bodies. |
| Inappropriate Extraction Method | The choice of extraction buffer and purification strategy significantly impacts the final yield of this compound. A multi-step purification process involving ion exchange and affinity chromatography has been shown to be effective. |
| Genetic Variability of the Fungal Strain | Different strains of Agrocybe cylindracea may have varying capacities for producing secondary metabolites like this compound. |
| Suboptimal Culture Conditions for Secondary Metabolite Production | The production of secondary metabolites is often triggered by specific nutritional or environmental cues. Experiment with nutrient limitation (e.g., nitrogen) or the addition of potential elicitors to the culture medium during the late stages of growth. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the mycelial growth of Agrocybe cylindracea?
A1: The optimal conditions for mycelial growth are summarized in the table below.
| Parameter | Optimal Value |
| Temperature | 25-28°C |
| pH | ~6.0[1] |
| Carbon Source | Glucose, Maltose |
| Nitrogen Source | Peptone, Yeast Extract |
| Agitation (Submerged Culture) | ~150 rpm |
Q2: What is a suitable substrate for inducing fruiting body formation?
A2: A commonly used substrate is a mixture of sawdust and wheat bran, often in a 7:3 or 8:2 ratio.[1] Other lignocellulosic materials such as rice straw and cottonseed hulls can also be effective.
Q3: At what stage should I harvest the fruiting bodies to maximize this compound yield?
A3: this compound is isolated from fresh fruiting bodies. While the precise optimal harvest time for maximizing this compound yield is not well-documented, it is recommended to harvest mature, but not senescent, fruiting bodies. Empirical determination of the optimal harvest time for your specific strain and cultivation conditions is advised.
Q4: Can you provide a general protocol for the extraction and purification of this compound?
A4: A general protocol for the extraction and purification of this compound involves the following steps:
-
Homogenization: Homogenize fresh Agrocybe cylindracea fruiting bodies in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Clarification: Centrifuge the homogenate to remove cellular debris and collect the supernatant.
-
Ion Exchange Chromatography (Anion): Load the supernatant onto a DEAE-cellulose column. This compound is expected to be unadsorbed.
-
Affinity Chromatography: Apply the flow-through from the DEAE-cellulose column to an Affi-gel blue gel column.
-
Elution: Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl).
-
Further Purification: Additional purification steps may include FPLC on Mono S and gel filtration on a Superdex 75 column.
Q5: Are there any known factors that specifically enhance the biosynthesis of this compound?
A5: While research on specific elicitors for this compound biosynthesis is limited, the production of secondary metabolites in fungi is often influenced by environmental stress and nutrient availability. Experimenting with nutrient-limiting conditions or the addition of potential signaling molecules in the late stages of cultivation may enhance yield.
Experimental Protocols
Protocol 1: Submerged Culture for Mycelial Biomass Production
-
Medium Preparation: Prepare a liquid medium containing 20 g/L glucose, 2 g/L meat peptone, 2 g/L yeast extract, 0.46 g/L KH2PO4, 1 g/L K2HPO4, and 0.5 g/L MgSO4·7H2O.
-
pH Adjustment: Adjust the initial pH of the medium to 6.0.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a 5 mm agar plug of actively growing Agrocybe cylindracea mycelium.
-
Incubation: Incubate the culture at 25°C on a rotary shaker at 150 rpm for 7-10 days.
Protocol 2: Quantification of this compound using RP-HPLC
-
Sample Preparation: Prepare a clarified extract from the fruiting bodies as described in the extraction protocol.
-
RP-HPLC System:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and should be optimized based on the peptide's retention time.
-
Injection: Inject 20 µL of the sample.
-
Data Analysis: Integrate the peak area of the this compound peak. A purified this compound standard would be required for absolute quantification.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound purification.
References
"challenges in Agrocybin purification from crude extracts"
Technical Support Center: Agrocybin Purification
Welcome to the technical support center for this compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation of high-purity this compound from crude extracts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Poor initial extraction from fungal material. | Ensure complete homogenization of the Agrocybe cylindracea fruiting bodies. Optimize the extraction buffer composition and the ratio of buffer volume to tissue weight. Consider multiple extraction rounds. |
| Inefficient binding or elution from chromatography columns. | Verify buffer pH and ionic strength are optimal for each chromatography step. For affinity chromatography (e.g., Affi-gel blue gel), ensure the column has not been exhausted and that elution conditions (e.g., salt gradient) are appropriate. | |
| Loss of this compound during concentration or buffer exchange steps. | Use ultrafiltration membranes with an appropriate molecular weight cutoff (MWCO) significantly lower than this compound's 9 kDa molecular weight to prevent loss. Minimize the number of concentration steps. | |
| Proteolytic degradation. | Add protease inhibitors to the extraction buffer and maintain low temperatures (e.g., 4°C) throughout the purification process. | |
| Low Purity of Final Product | Co-elution of contaminating proteins. | Introduce an additional chromatography step with a different separation principle (e.g., hydrophobic interaction chromatography) to resolve this compound from contaminants with similar size or charge. |
| Presence of protein aggregates. | Add non-ionic detergents or adjust the salt concentration in buffers to minimize aggregation. Analyze samples by size-exclusion chromatography to detect aggregates. | |
| Contamination with polysaccharides. | Polysaccharides are common co-extracts from fungi. Consider an initial precipitation step (e.g., ammonium (B1175870) sulfate) or an anion-exchange chromatography step where this compound flows through while many polysaccharides bind. | |
| Inconsistent Results Between Batches | Variability in the starting material. | Standardize the collection and storage conditions of the Agrocybe cylindracea fruiting bodies. Different growth conditions can affect the concentration of secondary metabolites. |
| Column degradation or fouling. | Implement a rigorous column cleaning and regeneration protocol after each use. Monitor column performance by tracking back pressure and separation efficiency with standards. | |
| Multiple Bands on SDS-PAGE | Presence of contaminants with similar molecular weight. | Optimize the final gel filtration step for higher resolution. Consider using a high-performance liquid chromatography (HPLC) system for the final polishing step. |
| Degradation of this compound. | As mentioned, use protease inhibitors and maintain cold temperatures. Analyze samples immediately after purification or store them under conditions that minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for this compound purification?
A1: A typical purification protocol for this compound, an antifungal peptide with a molecular mass of 9 kDa, involves a multi-step chromatographic process. The workflow generally starts with a crude extract from the fruiting bodies of Agrocybe cylindracea, followed by sequential chromatography steps. A common sequence includes:
-
Ion Exchange Chromatography (Anion Exchange): Using a DEAE-cellulose column where this compound is found in the unadsorbed fraction.
-
Affinity Chromatography: Using an Affi-gel blue gel column, to which this compound binds.
-
Ion Exchange Chromatography (Cation Exchange): Further purification using a Mono S column via Fast Protein Liquid Chromatography (FPLC), where this compound is adsorbed.
-
Gel Filtration Chromatography: A final polishing step on a Superdex 75 column to isolate this compound based on its molecular size.
Q2: What are the key physicochemical properties of this compound to consider during purification?
A2: this compound is a 9 kDa peptide. During the initial anion exchange chromatography on DEAE-cellulose, it is unadsorbed, suggesting it is a basic or neutral peptide at the buffer pH used. It subsequently binds to the cation exchange resin Mono S. Understanding these properties is crucial for selecting the correct chromatography resins and buffer conditions.
Q3: How can I assess the purity of my final this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
SDS-PAGE: To visualize the protein bands and estimate molecular weight. A single band at ~9 kDa indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used to obtain a chromatogram where a single, sharp peak is indicative of a pure sample.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide with high accuracy.
Q4: Can I use a single chromatography step to purify this compound?
A4: Achieving high purity from a complex crude extract in a single step is challenging. The published and effective protocols for this compound purification utilize multiple chromatography steps that exploit different properties of the peptide (charge, affinity, and size) to efficiently separate it from a wide range of contaminants.
Experimental Protocols
Protocol 1: Extraction of Crude Protein from Agrocybe cylindracea
-
Homogenization: Homogenize fresh fruiting bodies of Agrocybe cylindracea in an extraction buffer (e.g., 20 mM Tris-HCl, pH 7.5) at a 1:3 (w/v) ratio.
-
Clarification: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cellular debris.
-
Collection: Collect the supernatant, which contains the crude protein extract.
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol is based on established methods for this compound isolation.
-
Step 1: Anion Exchange Chromatography
-
Column: DEAE-cellulose.
-
Equilibration Buffer: 20 mM Tris-HCl, pH 7.5.
-
Sample Loading: Load the clarified crude extract onto the equilibrated column.
-
Elution: this compound does not bind to the resin. Collect the flow-through fraction.
-
-
Step 2: Affinity Chromatography
-
Column: Affi-gel blue gel.
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5.
-
Sample Loading: Load the flow-through from the DEAE-cellulose column.
-
Wash: Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer). Collect fractions and assay for antifungal activity to identify this compound-containing fractions.
-
-
Step 3: Cation Exchange Chromatography (FPLC)
-
Column: Mono S.
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.
-
Sample Loading: Pool and buffer-exchange the active fractions from the affinity step into the equilibration buffer and load onto the Mono S column.
-
Elution: Apply a linear salt gradient (e.g., 0-0.5 M NaCl) to elute the bound proteins. Collect fractions.
-
-
Step 4: Gel Filtration Chromatography (FPLC)
-
Column: Superdex 75.
-
Mobile Phase: A buffer suitable for protein stability, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Sample Loading: Concentrate the active fractions from the Mono S column and load onto the equilibrated Superdex 75 column.
-
Elution: Elute the proteins with the mobile phase. Collect fractions corresponding to the 9 kDa molecular weight of this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for low this compound purity.
Technical Support Center: Resolving Agrocybin Aggregation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Agrocybin aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. Like many peptides and proteins, this compound can be prone to aggregation, where individual molecules clump together to form larger, often insoluble, complexes. This aggregation can lead to a loss of biological activity, inaccurate quantification, and difficulties in formulation and delivery.
Q2: What are the common causes of this compound aggregation?
A2: Several factors can contribute to this compound aggregation. These include:
-
Hydrophobic Interactions: As a peptide, this compound possesses hydrophobic regions that can interact in aqueous environments, leading to aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the solution can significantly impact this compound's stability. Aggregation is often more pronounced when the pH is close to the peptide's isoelectric point (pI).
-
High Concentration: At high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
-
Temperature Instability: Elevated temperatures can induce conformational changes in this compound, exposing hydrophobic residues and promoting aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause stress on the peptide structure, leading to aggregation.
-
Presence of Contaminants: Impurities from the purification process can sometimes act as nucleation points for aggregation.
Q3: How can I detect this compound aggregation?
A3: Several methods can be used to detect and quantify this compound aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or particulate matter in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of aggregates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric form of this compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving this compound aggregation issues.
Issue 1: this compound precipitates out of solution upon reconstitution or dilution.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | This compound has been noted to have low aqueous solubility. Initially, dissolve this compound in a small amount of an organic co-solvent like DMSO, ethanol, or methanol (B129727) before adding it to your aqueous buffer. | The peptide dissolves in the organic solvent and remains in solution upon dilution into the aqueous buffer. |
| Final Concentration Too High | The final concentration of this compound may exceed its solubility limit in the chosen buffer. | Reduce the final concentration of this compound. |
| Inappropriate Buffer pH | The buffer pH is near this compound's isoelectric point (pI), minimizing its net charge and promoting aggregation. | Adjust the buffer pH to be at least one unit away from the pI. |
| Incorrect Salt Concentration | The ionic strength of the buffer is not optimal for this compound stability. | Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl). |
Issue 2: Gradual formation of visible aggregates or turbidity over time.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature Instability | Storage or experimental conditions are at a suboptimal temperature. | Store stock solutions at -80°C and minimize time at room temperature. Conduct experiments at the lowest feasible temperature. |
| Oxidation | Cysteine residues in this compound may be forming intermolecular disulfide bonds. | Add a reducing agent such as DTT (1-5 mM) or TCEP (0.1-0.5 mM) to the buffer. |
| Hydrophobic Interactions | Exposed hydrophobic regions are driving aggregation. | Include additives that can mask hydrophobic patches, such as non-detergent sulfobetaines or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20). |
| Mechanical Stress | Vigorous vortexing or stirring can induce aggregation. | Mix gently by pipetting or slow inversion. |
Issue 3: Inconsistent results in functional assays.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Aggregation States | The starting material contains a heterogeneous mixture of monomers and aggregates. | Before each experiment, clarify the this compound solution by centrifugation or filtration (0.22 µm filter) to remove large aggregates. For more rigorous consistency, purify the monomeric fraction using Size-Exclusion Chromatography (SEC). |
| Assay Conditions Promote Aggregation | The specific buffer, temperature, or other components of the assay are inducing aggregation. | Systematically evaluate the effect of each assay component on this compound aggregation using a method like DLS or SEC. |
Experimental Protocols
Protocol 1: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is designed to detect and quantify the formation of soluble aggregates of this compound.
Materials:
-
This compound sample
-
Size-Exclusion Chromatography (SEC) system with a UV detector
-
SEC column suitable for the molecular weight range of this compound and its potential aggregates (e.g., 10-200 kDa)
-
Mobile phase: A buffer that minimizes non-specific interactions, such as 150 mM sodium phosphate, pH 7.0.
-
Protein standards for column calibration
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare the this compound sample in the mobile phase. If necessary, filter the sample through a 0.22 µm syringe filter.
-
Sample Analysis: Inject an appropriate volume (e.g., 20-100 µL) of the this compound sample onto the column.
-
Data Collection: Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
Data Analysis: The monomeric form of this compound will elute as a major peak. The presence of higher molecular weight species (dimers, trimers, or larger aggregates) will be indicated by peaks eluting earlier than the monomer peak. Integrate the peak areas to quantify the percentage of monomer and aggregates.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-like Fibril Formation
This protocol can be adapted to investigate if this compound forms amyloid-like aggregates, which are characterized by a cross-β-sheet structure.
Materials:
-
This compound sample
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Assay Setup: In each well of the 96-well plate, add your this compound solution to the desired final concentration in the chosen buffer. Include negative controls (buffer only).
-
ThT Addition: Add ThT to each well to a final concentration of 10-25 µM.
-
Incubation and Measurement: Incubate the plate in the fluorometer, typically at a constant temperature (e.g., 37°C) with intermittent shaking. Set the fluorometer to take readings at regular intervals (e.g., every 15-30 minutes). Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from all readings. Plot the fluorescence intensity against time. An increase in fluorescence over time suggests the formation of amyloid-like fibrils.
Visualizations
Caption: Troubleshooting workflow for resolving this compound aggregation.
Caption: Hypothesized mechanism of action for this compound.
Technical Support Center: Minimizing Batch-to-Batch Variability of Agrocybe Extracts
Welcome to the technical support center for Agrocybe extracts. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of extracts derived from Agrocybe species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the consistency and reliability of your experimental results.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with Agrocybe extracts.
Frequently Asked Questions
Q1: What are the main bioactive components in Agrocybe extracts?
A: Agrocybe extracts are a complex mixture of compounds. The primary bioactive components typically responsible for their biological effects include polysaccharides (especially β-glucans), peptides (like Agrocybin), sterols (e.g., ergosterol), terpenes/triterpenoids, and phenolic compounds. These molecules contribute to the observed immunomodulatory, anti-inflammatory, antioxidant, and anticancer effects.
Q2: Why am I seeing significant differences in experimental outcomes (e.g., cell viability, cytokine expression) between different batches of the same extract?
A: Batch-to-batch variability is a common challenge with natural extracts and can stem from several sources:
-
Raw Material Inconsistency: The chemical profile of mushrooms is heavily influenced by their genetic strain, cultivation substrate, growing conditions (temperature, humidity, CO2 levels), and harvest time.
-
Extraction Protocol Deviations: Even minor changes in the extraction process (e.g., solvent-to-solid ratio, temperature, time, particle size) can lead to significant differences in the chemical composition of the final extract.
-
Post-Extraction Processing: Steps like filtration, concentration, and drying (e.g., lyophilization vs. spray drying) can impact the stability and final concentration of bioactive compounds.
-
Storage and Handling: Improper storage (e.g., exposure to light, oxygen, or high temperatures) can lead to the degradation of sensitive compounds. Reconstitution of the lyophilized extract in different solvents or at different concentrations can also introduce variability.
Q3: How can I minimize variability in my own lab when handling the extracts?
A: To ensure consistency once you receive an extract:
-
Standardize Reconstitution: Always use the same validated solvent (e.g., sterile DMSO or PBS) and a precise concentration for your stock solutions. Ensure the extract is fully dissolved before making further dilutions; vortexing and brief sonication can help.
-
Proper Storage: Store lyophilized extracts in a cool, dark, and dry place as recommended. Once reconstituted, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade peptides and other sensitive molecules.
-
Run Controls: Always include a positive and negative control in your assays. When comparing batches, it is ideal to test the new batch alongside a reference or "gold standard" batch that has previously yielded consistent results.
-
Perform Analytical QC: Before use in biological assays, perform a quick analytical check, such as running an HPLC fingerprint, to compare the chemical profile of the new batch against a reference batch.
Troubleshooting Specific Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent biological activity between batches | 1. Different concentrations of key bioactive markers (e.g., β-glucans, this compound). 2. Degradation of active compounds in one batch. | 1. Perform analytical quantification of key markers (See Protocols section). 2. Adjust the experimental concentration based on the analytical results to normalize the dose of the active compound. 3. Verify storage conditions and obtain a fresh aliquot. |
| High variability between technical replicates in an assay | 1. Incomplete dissolution of the extract. 2. The extract is precipitating out of the solution in the cell culture media. | 1. Ensure the stock solution is a homogenous mixture. Vortex thoroughly before each use. 2. Perform a solubility test. Try pre-diluting the extract in a small volume of media before adding it to the full well volume. 3. Use a lower concentration or add a non-toxic solubilizing agent if compatible with your assay. |
| Inconsistent color, smell, or solubility of the extract powder | 1. Differences in the raw material or drying process. 2. Presence of different levels of residual solvents or moisture. | 1. While minor physical differences can be normal, significant changes may indicate a problem with the batch. 2. Perform basic characterization (e.g., moisture content). 3. Contact the supplier with the batch number to report the inconsistency. |
| Lower-than-expected or no bioactivity | 1. Degradation of active compounds due to improper storage or handling. 2. Incorrect extraction protocol used by the supplier. 3. Incorrect plant part or harvest time was used for the raw material. | 1. Review your storage and reconstitution procedures. Avoid high temperatures and exposure to light and oxygen. 2. Request a Certificate of Analysis (CoA) from the supplier that details the extraction method and QC data. 3. Inquire with the supplier about the sourcing and authentication of the raw mushroom material. |
Data Presentation: Impact of Extraction Parameters
The following tables summarize how different extraction parameters can influence the yield of key bioactive compounds from Agrocybe species. This data highlights the importance of standardizing these variables to minimize batch-to-batch variability.
Table 1: Effect of Extraction Method and Parameters on Polysaccharide Yield from Agrocybe aegerita
| Extraction Method | Temperature (°C) | Time (min) | Cycles | Pressure (MPa) | Polysaccharide Yield (%) | Reference |
| Conventional Reflux (CRE) | - | 120 | - | - | 3.2 | |
| Ultrasonic-Assisted (UAE) | - | 60 | - | - | 1.3 | |
| Accelerated Solvent (ASE) | 71 | 6.5 | 3 | 10 | 19.77 ± 0.12 | |
| Hot Water Extraction | 93 | 168 | - | - | 11.33 ± 1.00 |
Data demonstrates that modern techniques like Accelerated Solvent Extraction (ASE) can significantly increase polysaccharide yield in a much shorter time compared to traditional methods.
Table 2: Effect of Single-Factor Extraction Parameters on Agrocybe aegerita Polysaccharide (AAP) Yield
| Parameter | Value | AAP Yield (%) | Reference |
| Temperature | 50 °C | ~5.5 | |
| 60 °C | ~7.0 | ||
| 70 °C | ~8.5 | ||
| 80 °C | ~10.0 | ||
| 90 °C | ~11.0 | ||
| 100 °C | ~10.5 | ||
| Time | 1.5 h | ~9.0 | |
| 2.0 h | ~10.0 | ||
| 2.5 h | ~10.8 | ||
| 3.0 h | ~10.5 | ||
| 3.5 h | ~10.2 | ||
| Solid-to-Liquid Ratio | 1:10 (g/mL) | ~8.0 | |
| 1:15 (g/mL) | ~9.0 | ||
| 1:20 (g/mL) | ~10.0 | ||
| 1:25 (g/mL) | ~10.5 | ||
| 1:30 (g/mL) | ~10.2 |
These results show that yield is sensitive to temperature and time, with optimal conditions around 90-93°C and 2.5-2.8 hours for hot water extraction. Yield can decrease at higher temperatures or longer durations, likely due to degradation.[1]
Table 3: Effect of Solvent Polarity on Total Phenolic Content (TPC) Yield from Mushrooms (General)
| Mushroom Species | Solvent | TPC (mg GAE/g dw) | Reference |
| Boletus edulis | Acidic Water | 3.73 | |
| Ethanol (B145695)/Water/Acid | 3.42 | ||
| Diethyl Ether | 0.79 | ||
| Hexane (B92381) | 0.48 | ||
| Cantharellus cibarius | Acidic Water | 0.79 | |
| Ethanol/Water/Acid | 0.66 | ||
| Hexane | 0.58 | ||
| Diethyl Ether | 0.29 |
Data from other mushroom species illustrates a common principle: polar solvents like water and ethanol are generally more efficient for extracting phenolic compounds. The choice of solvent significantly impacts the phytochemical profile and is a critical parameter to control for consistency.
Experimental Protocols & Workflows
Strict adherence to validated protocols is essential for minimizing variability. Below are representative methodologies for extraction and quantification of key Agrocybe bioactive compounds.
Workflow for Minimizing Batch-to-Batch Variability
The following diagram outlines a logical workflow for producing and validating consistent Agrocybe extracts.
Protocol 1: Hot Water Extraction of Polysaccharides
This protocol is optimized for the extraction of water-soluble polysaccharides, primarily β-glucans.
-
Preparation: Dry the Agrocybe fruiting bodies or mycelia at 50-60°C and grind into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Mix the mushroom powder with distilled water at a solid-to-liquid ratio of 1:29 (g/mL).
-
Heat the mixture to 93°C in a water bath with constant stirring.
-
Maintain the temperature and continue stirring for 2.8 hours.
-
-
Filtration: Cool the mixture to room temperature and separate the solid residue from the liquid extract by centrifugation (e.g., 5000 x g for 15 minutes) followed by filtration through cheesecloth or filter paper.
-
Concentration & Precipitation:
-
Concentrate the aqueous extract to about one-third of its original volume using a rotary evaporator under reduced pressure at 60°C.
-
Add ethanol to the concentrated extract to a final concentration of 80% (v/v) while stirring.
-
Allow the polysaccharides to precipitate overnight at 4°C.
-
-
Purification & Drying:
-
Collect the precipitate by centrifugation.
-
Wash the pellet sequentially with acetone (B3395972) and ether to remove pigments and lipids.
-
Dry the purified polysaccharide pellet to a constant weight in a vacuum oven at 50°C.
-
Protocol 2: HPLC-UV Quantification of this compound Peptide
This method is suitable for quantifying the this compound peptide in purified or semi-purified fractions.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 (4.6 x 250 mm, 5 µm). A C4 or C8 column with a wide pore size (≥300 Å) is also suitable for proteins of this size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a calibration curve using a purified this compound standard at several concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the extract/fraction in Mobile Phase A. Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Gradient Elution: Run a linear gradient from 5% to 70% Mobile Phase B over 30 minutes. (Note: This gradient should be optimized based on the retention time of the this compound standard).
-
Quantification: Integrate the peak area of the chromatographic peak corresponding to this compound and calculate the concentration in the unknown sample by comparing it to the standard curve.
-
Protocol 3: HPLC Quantification of Ergosterol (B1671047) (Fungal Biomass Marker)
Ergosterol is a sterol specific to fungi and can be used as a marker to quantify fungal biomass and ensure consistency.
-
Instrumentation & Conditions:
-
HPLC System: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 100% Methanol.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 280 nm.
-
Run Time: ~7-10 minutes.
-
-
Procedure:
-
Extraction (with Saponification):
-
Weigh 1g of dried mushroom powder into a flask.
-
Add alcoholic potassium hydroxide (B78521) (KOH) and reflux to saponify the lipids and release the ergosterol.
-
Extract the non-saponifiable fraction containing ergosterol into a non-polar solvent like n-hexane.
-
Evaporate the hexane layer to dryness and reconstitute the residue in the mobile phase (methanol).
-
-
Analysis: Filter the reconstituted sample through a 0.45 µm filter and inject it into the HPLC system.
-
Quantification: Compare the peak area of ergosterol in the sample to a calibration curve prepared from an ergosterol standard.
-
Signaling Pathway Visualizations
Understanding the mechanism of action is crucial for drug development. Agrocybe extracts exert their effects by modulating key cellular signaling pathways.
Immunomodulatory Pathway of β-Glucans
β-Glucans from mushrooms are well-known Pathogen-Associated Molecular Patterns (PAMPs) that activate the innate immune system primarily through the Dectin-1 receptor on macrophages and dendritic cells.
Anti-Inflammatory Pathway via COX-2 Inhibition
Many natural compounds, including sterols and triterpenes found in Agrocybe, exert anti-inflammatory effects by inhibiting the Cyclooxygenase-2 (COX-2) pathway. This pathway is often upregulated in response to pro-inflammatory stimuli.
References
"addressing protease degradation of Agrocybin in cell cultures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protease degradation of Agrocybin in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a 9 kDa antifungal peptide originally isolated from the edible mushroom Agrocybe cylindracea.[1] Its potential therapeutic applications necessitate its production in cell culture systems. Like many recombinant peptides, this compound is susceptible to degradation by proteases present in the cell culture environment, which can significantly reduce the yield and activity of the final product.
Q2: My this compound yield is consistently low. Could protease degradation be the cause?
Low yield is a common indicator of proteolytic degradation. Degradation can occur intracellularly or after secretion into the culture medium. Host cell-derived proteases are a primary cause of this issue, especially in high-density or prolonged cell cultures where cell lysis can release a significant amount of proteases.
Q3: What types of proteases are commonly found in cell cultures?
The types of proteases can vary depending on the cell line used. However, common classes include serine proteases, metalloproteases, and cysteine proteases.[2] For instance, Chinese Hamster Ovary (CHO) cells, a widely used cell line for recombinant protein production, are known to secrete matrix metalloproteases (MMPs) and serine proteases.[2]
Q4: Are there specific amino acid sequences in this compound that might be susceptible to protease cleavage?
While the full amino acid sequence of mature this compound is not fully elucidated, its N-terminal sequence has been identified as ANDPQCLYGNVAAKF. Peptides containing amino acids such as Cysteine, Asparagine, and Glutamine can be more susceptible to degradation. The presence of specific cleavage sites would depend on the proteases present in your specific cell culture system.
Troubleshooting Guide
Issue 1: Rapid loss of this compound in the cell culture supernatant.
Potential Cause: Extracellular protease activity. As cells, particularly in later stages of culture, undergo apoptosis or necrosis, they release intracellular proteases into the medium.
Troubleshooting Steps:
-
Optimize Harvest Time: Harvest the cell culture supernatant earlier to minimize the accumulation of proteases from lysed cells.
-
Reduce Culture Temperature: Lowering the culture temperature (e.g., from 37°C to 30°C) can significantly reduce protease activity and improve protein stability, although it may also decrease cell growth and productivity.
-
Supplement with Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail or specific inhibitors to the culture medium.
-
Use a Serum-Free Medium: If possible, adapting cells to a serum-free medium can reduce the introduction of exogenous proteases found in serum.[3]
Issue 2: Low intracellular accumulation of this compound.
Potential Cause: Intracellular protease degradation, possibly via the proteasome pathway.[4]
Troubleshooting Steps:
-
Use Protease-Deficient Host Cell Lines: If available, utilize genetically engineered cell lines that have reduced expression of specific proteases.
-
Add Intracellular Protease Inhibitors: For cell lysis and purification, ensure the lysis buffer contains a potent protease inhibitor cocktail. Specific inhibitors like Leupeptin for cysteine and serine proteases can be effective.[4]
-
Consider a Secretion Signal: If this compound is being expressed intracellularly, adding a secretion signal peptide to its genetic construct can facilitate its transport out of the cell, protecting it from intracellular proteases.
Data Presentation
Table 1: Common Proteases in Mammalian Cell Cultures and Their Inhibitors
| Protease Class | Examples in CHO Cells | General Inhibitors |
| Serine Proteases | Thrombin-like proteases, Caseinase activities | PMSF, Aprotinin, AEBSF |
| Metalloproteases | Matrix Metalloproteinases (MMPs) like MMP3, MMP10, MMP12, Gelatinase activities | EDTA, 1,10-Phenanthroline, Ferric Citrate |
| Cysteine Proteases | Cathepsins | E-64, Leupeptin |
This table is based on general findings in CHO cell cultures and may need to be adapted for other cell lines.[2]
Experimental Protocols
Protocol 1: Identifying the Type of Protease Degrading this compound
Objective: To determine the class of protease(s) responsible for this compound degradation in your cell culture supernatant.
Methodology:
-
Collect cell culture supernatant at the time point where degradation is observed.
-
Aliquot the supernatant into separate tubes.
-
To each tube, add a specific protease inhibitor (refer to Table 1 for examples and working concentrations). Include a no-inhibitor control.
-
Add a known amount of purified this compound to each tube.
-
Incubate the tubes at the normal culture temperature (e.g., 37°C) for a defined period (e.g., 4, 8, 12, 24 hours).
-
Analyze the samples at each time point by SDS-PAGE and Western blot using an anti-Agrocybin antibody to visualize the extent of degradation.
-
The inhibitor that prevents degradation indicates the class of protease responsible.
Protocol 2: Optimizing Culture Conditions to Minimize Degradation
Objective: To determine the optimal culture temperature and harvest time to maximize intact this compound yield.
Methodology:
-
Set up parallel cultures of your this compound-expressing cell line.
-
Incubate the cultures at different temperatures (e.g., 37°C, 34°C, 30°C).
-
Collect aliquots of the culture supernatant at various time points (e.g., daily for the duration of the culture).
-
Measure both the cell viability and the concentration of intact this compound (e.g., via ELISA or quantitative Western blot) in each sample.
-
Plot this compound concentration and cell viability versus time for each temperature.
-
The optimal condition is the one that provides the highest yield of intact this compound before significant loss of cell viability and product degradation.
Visualizations
Caption: A logical workflow for troubleshooting this compound degradation.
References
Technical Support Center: Optimization of Agrocybin Delivery Systems for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Agrocybin delivery systems for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core properties relevant to drug delivery?
A1: this compound is an antifungal peptide with a molecular mass of approximately 9 kDa, originally isolated from the edible mushroom Agrocybe cylindracea.[1] For in vivo delivery, its key characteristics are its peptide nature, which makes it susceptible to degradation, and its likely low aqueous solubility, which presents formulation challenges. It has shown antifungal activity and some inhibitory effects on HIV-1 reverse transcriptase. Notably, it has demonstrated low cytotoxicity against certain human cell lines like HepG2, suggesting a potential therapeutic window.
Q2: What are the primary challenges in developing an effective in vivo delivery system for this compound?
A2: The main challenges stem from this compound being a peptide:
-
Stability: Peptides are prone to degradation by proteases in vivo and can be unstable under certain pH and temperature conditions. Physical instability, such as aggregation, can also lead to a loss of activity.
-
Solubility: this compound is predicted to have low aqueous solubility, which complicates the preparation of formulations suitable for injection and can limit bioavailability.
-
Bioavailability: Poor stability and low solubility often result in low oral bioavailability. Even with parenteral administration, rapid clearance and enzymatic degradation can limit the effective concentration of the peptide at the target site.
-
Immunogenicity: As a peptide derived from a fungal source, there is a potential for an immune response in animal models.
Q3: What types of delivery systems are suitable for a peptide like this compound?
A3: Nanoparticle-based systems are highly promising for overcoming the challenges associated with peptide delivery. These include:
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can encapsulate this compound, protecting it from degradation and allowing for controlled release.
-
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can improve the solubility and pharmacokinetic profile of peptides.
-
Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their stability and aqueous solubility.[2]
Q4: How can I quantify the amount of this compound in my formulation and in biological samples?
A4: For quantification, chromatographic methods are most reliable.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust method for determining the concentration and purity of this compound in your formulation and for stability studies.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers the highest sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates.[1]
Troubleshooting Guides
Issue 1: Formulation and Stability
Q: My this compound solution is cloudy, or it precipitates when added to an aqueous buffer. What should I do?
A: This indicates poor aqueous solubility or precipitation.
-
Possible Cause 1: Incomplete Dissolution. this compound's structure suggests low water solubility.
-
Suggested Solution: Try using sonication or gentle warming to aid dissolution, but first confirm that this compound is stable at elevated temperatures. For initial stock solutions, a small amount of an organic co-solvent like DMSO can be used, followed by dilution into the aqueous buffer. Be mindful that the final concentration of the organic solvent should be compatible with your in vivo model.
-
-
Possible Cause 2: Exceeding Solubility Limit. The final concentration of this compound in your aqueous buffer may be too high.
-
Suggested Solution: Decrease the final concentration of this compound or increase the proportion of the organic co-solvent in the final mixture. Alternatively, filter the solution through a 0.22 µm syringe filter; this will remove undissolved particles but will result in a saturated, and therefore lower, concentration.
-
-
Possible Cause 3: Peptide Aggregation. At high concentrations, peptides can aggregate, leading to visible particles and inconsistent results.
-
Suggested Solution: Work with fresh solutions and avoid repeated freeze-thaw cycles. Assess aggregation using Size-Exclusion Chromatography (SEC). Consider formulation strategies like encapsulation in nanoparticles to prevent aggregation.
-
Q: I'm seeing inconsistent results between experiments or a loss of antifungal activity over time. Why?
A: This strongly suggests peptide instability.
-
Possible Cause 1: Chemical Degradation. Peptides are susceptible to hydrolysis, deamidation, and oxidation, especially during storage or incubation in experimental buffers.
-
Suggested Solution: Conduct a formal stability study. Use RP-HPLC to monitor the percentage of intact this compound over time at different temperatures (e.g., 4°C, 25°C, 40°C) and in different buffers. Prepare fresh solutions for each experiment and store lyophilized peptide at -20°C or lower.[3]
-
-
Possible Cause 2: Proteolytic Degradation. If using serum-containing media or working with biological samples, proteases can quickly degrade this compound.
-
Suggested Solution: For in vitro assays, consider using serum-free medium for short-term experiments. For in vivo studies, this is a primary motivation for using a protective delivery system like nanoparticles, which shield the peptide from enzymatic attack.
-
Issue 2: In Vivo Performance
Q: The in vivo efficacy of my this compound formulation is low, despite promising in vitro results. What are the likely causes?
A: This is a common challenge in drug development, often linked to poor pharmacokinetics (PK) and biodistribution.
-
Possible Cause 1: Poor Bioavailability and Rapid Clearance. The delivery system may not be effectively protecting this compound, leading to rapid degradation and clearance from circulation before it can reach the target site.
-
Suggested Solution: Optimize your delivery system. For nanoparticles, factors like size, surface charge, and drug loading can significantly impact circulation time and tumor accumulation (for cancer models). You may need to modify the nanoparticle surface with PEG (PEGylation) to reduce uptake by the immune system and prolong circulation.
-
-
Possible Cause 2: Inadequate Drug Release at the Target Site. The delivery system might be too stable, preventing the timely release of this compound at the site of action.
-
Suggested Solution: Characterize the in vitro release kinetics of this compound from your delivery system under physiologically relevant conditions (e.g., pH 7.4, pH 5.5 to simulate endosomal environment). Adjust the formulation parameters (e.g., polymer composition, cross-linking density) to achieve a more appropriate release profile.
-
-
Possible Cause 3: Off-Target Accumulation. The delivery system may be accumulating in non-target organs like the liver and spleen, reducing the amount available at the desired site.
-
Suggested Solution: Conduct a biodistribution study. This involves administering the formulation (often with a labeled version of the drug or carrier) to animals, and then quantifying its concentration in various organs and plasma over time. This data is critical for understanding where your formulation is going and for refining its design.
-
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value / Description | Reference(s) |
|---|---|---|
| Source | Agrocybe cylindracea mushroom | |
| Molecular Weight | ~9 kDa | |
| Predicted XlogP | -0.3 | |
| Aqueous Solubility | Predicted to be low | |
| Antifungal Activity (IC50) | 125 µM (Mycosphaerella arachidicola) | |
| Antibacterial Activity | Inactive up to 300 µM |
| Mammalian Cytotoxicity | No antiproliferative activity up to 110 µM (HepG2 cells) | |
Table 2: Example Formulation Parameters for Nanoparticle-Based this compound Delivery (Note: This table provides a hypothetical starting point for developing a PLGA-based nanoparticle formulation.)
| Parameter | Example Range / Value | Purpose |
|---|---|---|
| Core Material | PLGA (50:50 to 75:25) | Biodegradable polymer for encapsulation and controlled release. |
| Stabilizer | Polyvinyl Alcohol (PVA) or Poloxamer 188 | Prevents nanoparticle aggregation during formulation. |
| Target Particle Size | 100 - 200 nm | Optimal for avoiding rapid clearance and potentially utilizing the EPR effect in tumors. |
| Surface Charge (Zeta Potential) | -10 to -30 mV (unmodified) | Influences stability and interaction with cells. |
| Drug Loading (%) | 1 - 5% (w/w) | Efficiency of this compound encapsulation. |
| Encapsulation Efficiency (%) | 50 - 80% | Percentage of initial this compound successfully loaded into nanoparticles. |
Table 3: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Sensitivity | Selectivity | Primary Application | Reference(s) |
|---|---|---|---|---|---|
| Bradford/BCA Assays | Colorimetric; measures total protein | Low (µg/mL) | Low (non-specific) | Quick estimation of total protein content. | [1] |
| RP-HPLC-UV | Separation by hydrophobicity, UV detection | Medium (ng/mL to µg/mL) | Medium | Purity analysis, stability studies, formulation quantification. | [1] |
| LC-MS/MS | Separation by chromatography, detection by mass | High (pg/mL to ng/mL) | High | Quantification in complex biological matrices (in vivo PK studies). |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
This protocol describes a general method for encapsulating this compound into PLGA nanoparticles. Optimization will be required.
-
Organic Phase Preparation: Dissolve 100 mg of PLGA in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer (e.g., PVA) in sterile, deionized water.
-
This compound Solubilization: Dissolve 5 mg of lyophilized this compound in 200 µL of deionized water or a minimal amount of a compatible solvent.
-
Primary Emulsion (w/o): Add the this compound solution to the PLGA organic phase. Emulsify using a probe sonicator on ice for 60 seconds to create a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to 10 mL of the aqueous stabilizer solution. Immediately sonicate again on ice for 120 seconds to form a double emulsion (w/o/w).
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to nanoparticle formation.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in sterile water and centrifuge again. Repeat this washing step twice to remove residual stabilizer and unencapsulated this compound.
-
Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose). Freeze-dry the sample for 48 hours to obtain a powdered form for storage.
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol monitors the degradation of this compound over time.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Aliquot the solution into separate vials for each time point and temperature condition (e.g., 4°C and 37°C).
-
Incubation: Store the vials at their respective temperatures. At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition for analysis.
-
HPLC System and Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Analysis: Inject 20 µL of each sample. Record the chromatogram. The main peak corresponds to intact this compound. Any new peaks are potential degradation products.[1]
-
Data Interpretation: Calculate the percentage of intact this compound remaining at each time point by comparing its peak area to the peak area at time zero. Plot the percentage of intact peptide versus time to determine the stability profile.
Mandatory Visualization
Caption: Workflow for developing and testing an this compound delivery system.
References
Technical Support Center: Recombinant Agrocybin Expression and Folding
Welcome to the technical support center for recombinant Agrocybin expression. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the expression and folding of recombinant this compound and related lectins from Agrocybe aegerita.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant expression important?
A1: this compound is an antifungal peptide with a molecular weight of 9 kDa, originally isolated from the edible mushroom Agrocybe aegerita (also known as Agrocybe cylindracea). It demonstrates potent activity against a variety of fungal species and also inhibits HIV-1 reverse transcriptase, making it a promising candidate for agricultural and medical applications. Recombinant expression is essential for producing large, consistent, and high-purity batches of this compound for research and development, which overcomes the limitations and variability of isolating it from its natural source.
Q2: What are the main challenges in producing recombinant this compound?
A2: The primary challenges in producing recombinant this compound, particularly in bacterial hosts like E. coli, include low expression yield, formation of insoluble aggregates known as inclusion bodies, and improper protein folding, which can lead to a loss of biological activity. Eukaryotic proteins expressed in prokaryotic systems often face these issues due to the differences in the cellular environment, such as the lack of specific post-translational modifications and a reducing cytoplasm that can hinder the formation of necessary disulfide bonds.
Q3: Which expression host is recommended for producing recombinant this compound?
A3: The choice of expression host is critical and depends on the specific experimental goals.
-
Escherichia coli : This is a frequently used host due to its rapid growth, high potential yields, and cost-effectiveness. However, it often leads to the formation of inclusion bodies, necessitating additional refolding steps to obtain active protein.
-
Pichia pastoris : This methylotrophic yeast is often the preferred host for fungal proteins like this compound. It is a eukaryotic system that can perform correct protein folding and post-translational modifications.[1] Furthermore, it can secrete the recombinant protein into the culture medium, which greatly simplifies the purification process.[1]
Q4: What is codon optimization and why is it important for this compound expression?
A4: Codon optimization is the process of redesigning a gene's nucleotide sequence to match the codon usage preferences of the expression host, without altering the amino acid sequence of the final protein. This strategy can significantly enhance translation efficiency and, consequently, the overall yield of the recombinant protein. For this compound, optimizing the gene for expression in either E. coli or P. pastoris is a highly effective strategy to boost production levels.
Troubleshooting Guides
Low Expression Yield
Q: I am observing very low or no expression of recombinant this compound in E. coli. What are the possible causes and solutions?
A: Low expression yield is a common issue in recombinant protein production. Here are several potential causes and troubleshooting strategies:
-
Codon Bias: The this compound gene may contain codons that are rarely used by E. coli, leading to ribosome stalling and inefficient translation.
-
Solution: Synthesize a codon-optimized version of the this compound gene for E. coli.
-
-
Plasmid Instability: The expression plasmid may be lost during cell culture, especially if using an ampicillin (B1664943) resistance marker.
-
Solution: Use a more stable antibiotic like carbenicillin (B1668345) and always start cultures from freshly transformed colonies.
-
-
Protein Toxicity: The expressed this compound may be toxic to the host cells, leading to poor growth and low expression levels.
-
Solution: Use a tightly regulated promoter to control basal expression. Lowering the induction temperature and using a lower concentration of the inducer (e.g., IPTG) can also mitigate toxicity.
-
-
Protein Degradation: The host cell's proteases may be degrading the recombinant this compound.
-
Solution: Use protease-deficient host strains [e.g., BL21(DE3)] and add protease inhibitors during cell lysis. Lowering the expression temperature can also reduce protease activity.
-
Inclusion Body Formation and Misfolding
Q: My recombinant this compound is expressed at high levels in E. coli, but it is insoluble and forms inclusion bodies. How can I improve its solubility and folding?
A: Inclusion body formation is a major bottleneck when expressing eukaryotic proteins in E. coli. These are dense aggregates of misfolded protein. The following strategies can help improve solubility and promote proper folding:
-
Optimize Culture Conditions: High induction temperatures and high inducer concentrations can lead to a rapid rate of protein synthesis that overwhelms the cell's folding machinery.
-
Solution: Lower the induction temperature to 15-25°C and reduce the inducer concentration. This slows down protein synthesis, allowing more time for proper folding.
-
-
Co-expression of Chaperones: The folding capacity of the host can be enhanced by overexpressing molecular chaperones.
-
Solution: Co-express chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE. These assist in the proper folding of newly synthesized proteins and can help prevent aggregation.
-
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to this compound can improve its solubility.
-
Solution: Fuse tags such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) to the N-terminus of this compound. These tags can be cleaved off after purification.
-
-
Expression in a Different Cellular Compartment: The cytoplasm of E. coli is a reducing environment, which can prevent the formation of disulfide bonds necessary for the proper folding of some proteins.
-
Solution: Target the expression of this compound to the periplasm, which provides a more oxidizing environment conducive to disulfide bond formation. This can be achieved by using a signal peptide.
-
-
Switch to a Eukaryotic Host: If the above strategies are not successful, expressing this compound in a eukaryotic host like Pichia pastoris is a highly effective alternative. This system is better equipped for folding complex eukaryotic proteins and can secrete the properly folded protein into the medium.[1]
Protein Aggregation During Purification
Q: The purified this compound is prone to aggregation. How can this be prevented?
A: Protein aggregation after purification can be a significant problem. The following factors and solutions should be considered:
-
Buffer Conditions: The pH, ionic strength, and composition of the purification buffers can greatly influence protein stability.
-
Solution: Experiment with different buffer pH values and salt concentrations (e.g., NaCl, KCl). Additives such as L-arginine and L-glutamic acid (around 50 mM each) can help suppress aggregation. Including a small amount of a non-denaturing detergent might also be beneficial.
-
-
Protein Concentration: High protein concentrations can promote aggregation.
-
Solution: Work with lower protein concentrations during purification and storage. If a high concentration is required, perform a final concentration step just before use.
-
-
Presence of a Reducing Agent: For proteins with disulfide bonds, maintaining a reducing environment during purification can lead to unfolding and aggregation. Conversely, for cytoplasmic proteins with free cysteines, an oxidizing environment can cause intermolecular disulfide bond formation and aggregation.
-
Solution: If disulfide bonds are critical for this compound's structure, avoid or use low concentrations of reducing agents like DTT or BME in your buffers. If aggregation is due to intermolecular disulfide bonds, include a reducing agent.
-
Data Presentation
Table 1: Comparison of Expression Systems for Recombinant this compound
| Feature | Escherichia coli | Pichia pastoris |
| Typical Yield | Can be high, but often as insoluble inclusion bodies. | Moderate to high, often secreted and soluble.[1] |
| Protein Folding | Prone to misfolding and inclusion body formation. | Generally facilitates correct folding. |
| Post-Translational Modifications | Lacks most eukaryotic modifications. | Capable of glycosylation and other modifications. |
| Cellular Location of Protein | Cytoplasmic (typically). | Secreted into the culture medium.[1] |
| Cost and Speed | Low cost, rapid growth. | Relatively low cost, slower growth than E. coli. |
| Downstream Processing | Requires cell lysis and potentially complex refolding protocols. | Simplified purification from the culture supernatant.[1] |
Experimental Protocols
Protocol 1: Small-Scale Expression Screening in E. coli
This protocol is designed to identify the optimal induction conditions for producing soluble this compound in an E. coli expression strain like BL21(DE3).
-
Transformation: Transform the E. coli expression strain with the this compound expression plasmid and plate on selective LB agar.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of fresh LB medium (in a 250 mL baffled flask) with the overnight culture to an initial OD₆₀₀ of approximately 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C, 25°C, or 37°C) and add IPTG to a final concentration of 0.1, 0.5, or 1.0 mM.
-
Expression: Continue to incubate the culture with shaking for a set period (e.g., 4 hours, 16 hours).
-
Cell Harvest: After induction, harvest 1 mL of each culture. Centrifuge at 10,000 x g for 5 minutes and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent or a buffer containing lysozyme).
-
Solubility Analysis: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
-
SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction from each condition on an SDS-PAGE gel to determine the condition that yields the most soluble this compound.
Protocol 2: Purification of His-tagged Recombinant this compound from P. pastoris Supernatant
This protocol describes a two-step chromatography process for purifying secreted, His-tagged this compound.
-
Harvesting and Clarification: Centrifuge the expression culture at 5,000 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris. Adjust the pH of the supernatant to 7.5-8.0 with Tris-HCl.
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the recombinant this compound with Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions.
-
-
Buffer Exchange (Desalting):
-
Identify fractions containing the protein of interest by SDS-PAGE.
-
Pool the positive fractions and perform a buffer exchange into a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0) using a desalting column or dialysis. This step is crucial for subsequent ion-exchange chromatography.
-
-
Ion-Exchange Chromatography (Optional Second Step):
-
Equilibrate an anion-exchange column (if this compound has a net negative charge at the working pH) or a cation-exchange column (if it has a net positive charge) with the low-salt buffer.
-
Load the desalted protein sample onto the column.
-
Wash the column with the low-salt buffer.
-
Elute the protein using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the low-salt buffer).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for low expression and inclusion body formation.
Caption: Role of molecular chaperones in assisting this compound folding.
References
"troubleshooting inconsistent results in Agrocybin antifungal assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Agrocybin antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. Its primary mechanism of action is believed to be the disruption of the fungal cell membrane and cell wall integrity, which leads to growth inhibition. This direct interaction with the fungal cell envelope is a common mechanism for many cysteine-rich antifungal peptides.
Q2: What is the known antifungal spectrum of this compound?
This compound has demonstrated inhibitory activity against a range of filamentous fungi, particularly plant pathogens. Notably, it has shown activity against Mycosphaerella arachidicola and Fusarium oxysporum. However, it has been observed to lack inhibitory activity against bacteria.
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound depends on the specific fungal species and the assay being performed. For the inhibition of Mycosphaerella arachidicola mycelial growth, an IC50 of 125 µM has been reported. It is recommended to perform a dose-response experiment, with a starting range of 10 µM to 200 µM, to determine the optimal concentration for your specific application.
Q4: Is this compound cytotoxic to mammalian cells?
Existing data suggests that this compound has low cytotoxicity towards certain mammalian cell lines. For instance, it was found to be non-proliferative for HepG2 human hepatoma cells at concentrations up to 110 µM. Nevertheless, because its likely mechanism involves membrane disruption, it is crucial to assess its cytotoxicity on the specific mammalian cell line used in your experiments.
Troubleshooting Inconsistent Results
High Variability in Experimental Results
Q: My results from the this compound antifungal assay are highly variable between experiments. What could be the cause?
High variability can stem from several factors related to the peptide's properties and the experimental setup.
-
Peptide Aggregation: Peptides, especially at high concentrations, can aggregate, leading to inconsistent effective concentrations.
-
Solution: Ensure the peptide is fully dissolved. You might consider using a stock solution in a solvent like DMSO and then diluting it in your culture medium. Briefly sonicating the stock solution can also help break up aggregates.
-
-
Differences in Experimental Conditions: Minor variations in cell line passage number, cell density, and media composition can influence the outcome.
-
Solution: Standardize and carefully document all experimental parameters to ensure consistency across experiments.
-
-
Peptide Batch-to-Batch Variability: There may be variations in the purity and activity of this compound from different suppliers or synthesis batches.
-
Solution: Whenever possible, use this compound from the same supplier and batch for a series of experiments. It's also good practice to perform a quality control check on new batches.
-
Inconsistent Antifungal Activity
Q: I'm observing inconsistent or lower-than-expected antifungal activity. What should I investigate?
Inconsistent activity can often be traced back to issues with the peptide's stability or the assay conditions.
-
Peptide Degradation: Peptides can be degraded by proteases present in the cell culture medium or secreted by the cells.
-
Solution: If feasible for your experiment, consider performing short-term assays in a serum-free medium to reduce protease activity. Adding a broad-spectrum protease inhibitor cocktail could also be an option, but you must first confirm it doesn't interfere with your assay.
-
-
Incorrect pH or Buffer Conditions: The activity of peptides can be sensitive to the pH and ionic strength of the buffer.
-
Solution: Ensure the pH and salt concentration of your assay buffer are optimized for this compound activity.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Target Organism/Cell Line | Reference |
| Molecular Mass | 9 kDa | N/A | |
| Antifungal Activity (IC50) | 125 µM | Mycosphaerella arachidicola | |
| Cytotoxicity (non-proliferative) | Up to 110 µM | HepG2 (human hepatoma cells) |
Note: The available quantitative data for this compound is limited. Further research is needed to establish Minimum Inhibitory Concentrations (MICs) against a broader range of fungi.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standardized method to determine the lowest concentration of this compound that prevents visible fungal growth.
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable solvent like sterile, deionized water to a concentration of 1 mg/mL. If there are solubility issues, a minimal amount of DMSO can be used. Make further dilutions in RPMI-1640 medium.
-
Fungal Inoculum Preparation: Culture the fungal strains on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to get the final inoculum concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution to achieve a range of desired concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted this compound. Include a growth control (inoculum without this compound) and a sterility control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species' growth rate.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the optical density at 530 nm.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on mammalian cell lines.
-
Cell Seeding: Seed a 96-well plate with 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Shake the plate for 10 minutes.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Hypothesized mechanism of this compound's antifungal action.
Technical Support Center: Optimizing Agrocybin Activity
Welcome to the technical support center for Agrocybin, a promising antifungal peptide isolated from the Agrocybe cylindracea mushroom. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes. Here, you will find structured data, detailed protocols, and visual workflows to address specific issues related to buffer conditions for this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a 9 kDa antifungal peptide derived from the edible mushroom Agrocybe cylindracea. Its primary reported bioactivity is inhibiting the growth of various fungal species, such as Mycosphaerella arachidicola and Fusarium oxysporum. It has also demonstrated some inhibitory activity against HIV-1 reverse transcriptase. Notably, it has been reported to lack significant antibacterial activity.
Q2: Why are buffer conditions critical for this compound activity assays?
A2: Like most peptides, this compound's activity and stability are highly dependent on the physicochemical properties of the assay environment.[1] Buffer conditions, specifically pH and ionic strength, are critical because they influence:
-
Peptide Stability: Extreme pH levels can lead to hydrolysis of peptide bonds, while suboptimal pH can promote aggregation and degradation.[1]
-
Solubility: this compound's solubility can be affected by pH and salt concentration, potentially leading to precipitation and a decrease in the effective concentration.
-
Peptide Aggregation: Suboptimal buffer conditions are a key factor in peptide aggregation, which can lead to loss of biological activity and high variability in results.[1]
-
Target Interaction: The charge state of both this compound and the fungal cell surface, which is crucial for their initial interaction, is dictated by the pH of the medium.
Q3: What are the initial recommended buffer conditions for a typical this compound antifungal assay?
A3: For standard antifungal susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), a common starting point is to use RPMI-1640 medium buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). This condition is widely used in standardized protocols for antifungal testing and provides a controlled environment.
Q4: What is the known stability of this compound under different temperature and pH conditions?
A4: this compound is reported to be heat-stable, retaining its antifungal activity at temperatures up to 80°C. However, its activity is lost after treatment at 100°C. While specific quantitative data on its pH-activity profile is not widely published, peptide stability is generally pH-dependent.[1] For example, a study on ostreolysin, another pore-forming protein from an edible mushroom, showed optimal binding to lipid membranes between pH 6 and 7. It is crucial to determine the optimal pH for your specific assay and fungal strain empirically.
Q5: My this compound solution appears cloudy. What could be the cause?
A5: Cloudiness or precipitation in your this compound solution is likely due to peptide aggregation or poor solubility. This can be influenced by factors such as concentration, pH, ionic strength, and temperature.[1] Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water or a small amount of DMSO) before diluting it into your final assay buffer.[2] Preparing fresh solutions for each experiment is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, with a focus on buffer-related problems.
Issue 1: Low or No Antifungal Activity
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Perform a pH optimization assay (see Protocol 1). Test a range of pH values (e.g., 5.0 to 8.0). | The activity of antifungal peptides can be highly pH-dependent. The interaction with the fungal membrane is often electrostatic, which is influenced by the protonation state of the peptide and fungal surface components. |
| Incorrect Ionic Strength | Conduct an ionic strength optimization assay (see Protocol 2). Test a range of salt concentrations (e.g., 0 mM to 200 mM NaCl). | High ionic strength can shield electrostatic interactions, potentially inhibiting the binding of this compound to the fungal cell membrane. Conversely, some level of salt may be required for optimal protein conformation. |
| Peptide Degradation | Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Consider adding a protease inhibitor cocktail if your assay involves complex media or cell secretions. | Peptides are susceptible to degradation by proteases and hydrolysis, especially at non-optimal pH and elevated temperatures.[1] |
| Peptide Aggregation | Visually inspect the solution for precipitation. Perform a solubility test before starting the assay. Prepare fresh dilutions from a stock solution for each experiment. | Aggregated peptides have reduced biological activity, leading to inconsistent and lower-than-expected results.[1] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Buffer Preparation | Use a calibrated pH meter. Ensure all buffer components are fully dissolved and the final molarity and pH are consistent across all experiments. | Minor variations in buffer pH or ionic strength can lead to significant differences in peptide activity and aggregation, causing high replicate variability. |
| Peptide Aggregation during Assay | Optimize buffer conditions for solubility (pH, ionic strength). Consider including additives like arginine or reducing the peptide concentration. | Aggregation can occur over the course of an experiment, leading to inconsistent effective concentrations of active, monomeric peptide. |
| Assay Medium Incompatibility | Ensure the components of your growth medium (e.g., RPMI, PDB) do not interfere with this compound activity. Perform control experiments in a simple, defined buffer. | Complex media may contain components that bind to this compound or proteases that degrade it, leading to variable results. |
Logical Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common issues with this compound activity.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for this compound's antifungal activity using a broth microdilution assay.
Materials:
-
Purified this compound
-
Fungal strain (e.g., Mycosphaerella arachidicola)
-
Sterile, flat-bottom 96-well microtiter plates
-
Assay Buffer: A suitable low-salt buffer that can be adjusted across a range of pH values (e.g., 20 mM Sodium Phosphate for pH 6.0-8.0; 20 mM Sodium Acetate for pH 4.5-5.5).
-
Growth Medium (e.g., 2x Potato Dextrose Broth or RPMI-1640)
-
Calibrated pH meter
-
Microplate reader
Methodology:
-
Buffer Preparation: Prepare a series of the chosen assay buffer, adjusting the pH in 0.5 unit increments (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). Filter-sterilize each buffer.
-
Inoculum Preparation: Prepare a standardized fungal spore or cell suspension in sterile saline to a concentration of approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in the 2x growth medium to achieve the desired final inoculum concentration when mixed 1:1 with the buffer/peptide solution.
-
This compound Dilution: Prepare a stock solution of this compound. For each pH condition, create a serial dilution of this compound in the corresponding pH-adjusted assay buffer at 2x the final desired concentration.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of each pH-adjusted buffer (without this compound) to the growth control wells.
-
Add 50 µL of the 2x this compound serial dilutions (in the corresponding pH buffer) to the test wells.
-
Add 50 µL of the prepared fungal inoculum (in 2x growth medium) to all test and growth control wells.
-
Add 100 µL of sterile medium/buffer to sterility control wells.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 25-28°C) for 48-72 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) at each pH, which is the lowest concentration showing no visible growth. For more quantitative data, measure the optical density (OD) at 600 nm. Plot the percentage of growth inhibition against the pH at a fixed this compound concentration to identify the optimal pH.
Protocol 2: Evaluating the Effect of Ionic Strength on this compound Activity
This protocol assesses how salt concentration affects this compound's antifungal efficacy.
Materials:
-
Same as Protocol 1, plus sterile 5 M NaCl solution.
-
Assay Buffer: A low-molarity buffer at the predetermined optimal pH (from Protocol 1), e.g., 10 mM Sodium Phosphate, pH 7.0.
Methodology:
-
Buffer and Salt Preparation: Prepare the optimal pH assay buffer. From the 5 M NaCl stock, prepare sterile dilutions to create a range of 2x final salt concentrations in the assay buffer (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 300 mM, 400 mM NaCl).
-
Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1.
-
This compound Dilution: Prepare a 2x serial dilution of this compound in each of the different salt-containing buffers.
-
Plate Setup:
-
Set up a 96-well plate similar to the pH optimization protocol. Each row or column will correspond to a different salt concentration.
-
Add 50 µL of each salt-containing buffer to control wells.
-
Add 50 µL of the 2x this compound dilutions (in the corresponding salt buffer) to the test wells.
-
Add 50 µL of the fungal inoculum to all wells.
-
-
Incubation and Data Analysis: Incubate the plate and analyze the results as described in Protocol 1. Plot the MIC or percentage inhibition against the NaCl concentration to determine the optimal ionic strength for this compound activity.
Buffer Optimization Workflow
Caption: Experimental workflow for systematic optimization of buffer pH and ionic strength.
References
"experimental controls for studying Agrocybin's mechanism of action"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for studying the mechanism of action of Agrocybin, an antifungal peptide isolated from the mushroom Agrocybe cylindracea.
Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesized mechanism of action for this compound?
A1: The primary proposed mechanism of action for this compound is the disruption of the fungal cell's physical integrity. It is believed to directly interact with the fungal cell envelope, which includes the cell wall and the plasma membrane, leading to a loss of structural integrity and inhibiting fungal growth. This often involves membrane permeabilization, where this compound inserts into the lipid bilayer, forming pores or channels that cause the leakage of essential intracellular contents and ultimately lead to cell death.
Q2: Does this compound act on specific intracellular signaling pathways?
A2: Currently, there is no direct evidence to suggest that this compound's antifungal activity is mediated through the modulation of specific signaling pathways within the fungal cell. The primary mechanism appears to be direct physical damage to the cell envelope. However, it is hypothesized that some mushroom bioactive peptides may influence key cellular signaling cascades like the NF-κB and MAPK pathways. Further research is needed to validate if this is the case for this compound.
Q3: What is the known spectrum of activity for this compound?
A3: this compound exhibits selective inhibitory activity against a range of filamentous fungi, particularly plant pathogens like Mycosphaerella arachidicola and Fusarium oxysporum. It has shown no inhibitory effects on bacteria. Additionally, it has been reported to have some inhibitory effect on HIV-1 reverse transcriptase.
Q4: Is this compound cytotoxic to mammalian cells?
A4: Existing data suggests that this compound has low cytotoxicity towards certain mammalian cell lines. For instance, it was found to be non-proliferative for the HepG2 human hepatoma cell line at concentrations up to 110 µM. However, it is always recommended to perform cytotoxicity assays on the specific cell lines being used in your experiments.
Troubleshooting Guides
Guide 1: Inconsistent Antifungal Activity Assay Results
Problem: High variability in IC₅₀ values for this compound against the same fungal species.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Fungal Inoculum | Standardize the fungal inoculum preparation. Use a spectrophotometer to adjust the spore suspension to a consistent optical density or use a hemocytometer for accurate spore counting. | Consistent and reproducible IC₅₀ values across experiments. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store lyophilized peptide and stock solutions at the recommended temperature (typically -20°C or lower) and avoid repeated freeze-thaw cycles. | Restored and consistent antifungal activity. |
| Assay Plate Edge Effects | Avoid using the outer wells of the microtiter plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile water or media to maintain humidity. | Reduced variability in readings between wells. |
| Incorrect Incubation Time | Optimize the incubation time for the specific fungus being tested. Assess mycelial growth at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal window for assessing inhibition. | Clear and consistent differentiation between inhibited and uninhibited growth. |
Guide 2: Difficulty in Assessing Membrane Permeabilization
Problem: No significant increase in propidium (B1200493) iodide (PI) uptake in fungal cells treated with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient this compound Concentration | Perform a dose-response experiment using a range of this compound concentrations, including concentrations above the predetermined MIC, such as 2x MIC. | A clear, dose-dependent increase in PI fluorescence. |
| Timing of Measurement | Measure PI uptake at multiple time points after this compound treatment. Membrane permeabilization can be a rapid process, and the optimal time for detection may be missed. | Identification of the time point with maximum PI uptake. |
| Fungal Cell Wall Interference | For fungi with thick cell walls, consider co-incubation with cell wall-degrading enzymes (e.g., chitinase, glucanase) in a control experiment to ensure PI can access the plasma membrane. This is a control to verify the assay is working, not a standard part of the this compound experiment. | Increased PI uptake in the positive control, confirming the assay's validity. |
| Low PI Concentration | Ensure the final concentration of PI is optimal for the fungal species and the instrument being used. A typical starting concentration is 1 mg/mL. | A strong fluorescent signal in the positive control (e.g., ethanol-treated cells). |
Experimental Protocols & Data
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is designed to determine the lowest concentration of this compound that completely inhibits the visible growth of a target fungus.
Methodology:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a sterile solvent (e.g., deionized water or a minimal amount of DMSO) to a stock concentration of 1 mg/mL.
-
Fungal Inoculum Preparation: Culture the target fungus on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or mycelial fragments in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable liquid growth medium (e.g., Sabouraud Dextrose Broth).
-
Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the target fungus for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.
Quantitative Data Summary
| Bioactivity | Target | Metric | Value | Reference |
| Antifungal Activity | Mycosphaerella arachidicola | IC₅₀ | 125 µM | |
| Antifungal Activity | Fusarium oxysporum | - | Active | |
| Antibacterial Activity | Various bacterial species | - | No inhibition up to 300 µM | |
| Anti-HIV Activity | HIV-1 Reverse Transcriptase | IC₅₀ | 60 µM | |
| Cytotoxicity | HepG2 (hepatoma) cells | - | No antiproliferative activity up to 110 µM | |
| Mitogenic Activity | Murine splenocytes | - | Weaker than Concanavalin A |
Visualizations
Hypothesized Mechanism of Action
Caption: A diagram illustrating the hypothesized mechanism of this compound's antifungal action.
Experimental Workflow for Mechanism of Action Studies
Caption: A logical workflow for investigating the mechanism of action of this compound.
Validation & Comparative
A Comparative Guide to the Antifungal Activity of Natural Agrocybin: Awaiting a Synthetic Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antifungal properties of agrocybin (B1578648), a peptide derived from the edible mushroom Agrocybe cylindracea. To date, the total chemical synthesis of this compound has not been reported in the scientific literature. Consequently, a direct experimental comparison of the antifungal activity of synthetic versus natural this compound is not currently possible. This document, therefore, focuses on the experimentally determined bioactivity of natural this compound, details the protocols for its isolation and evaluation, outlines the theoretical pathways for its synthesis, and describes its hypothesized mechanism of action.
Antifungal Efficacy of Natural this compound
Natural this compound, a 9 kDa cysteine-rich peptide, has demonstrated significant in vitro activity against certain plant-pathogenic filamentous fungi. Its antifungal activity appears to be specific, with no inhibitory effects observed against bacteria up to a concentration of 300 µM. The primary quantitative data available for its antifungal efficacy is summarized below.
Table 1: Quantitative Antifungal Activity of Natural this compound
| Fungal Species | Type | Activity Metric | Value (µM) | Reference |
| Mycosphaerella arachidicola | Phytopathogen | IC50 | 125 | |
| Fusarium oxysporum | Phytopathogen | Activity Reported | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug required for 50% inhibition of growth in vitro.
Experimental Protocols
The following sections detail the established methodologies for the isolation, purification, and assessment of the antifungal activity of natural this compound.
Isolation and Purification of Natural this compound
The extraction of this compound from the fresh fruiting bodies of Agrocybe cylindracea involves a multi-step chromatographic process to achieve a high degree of purity.
-
Homogenization and Extraction: Fresh mushroom fruiting bodies are homogenized in a buffer (e.g., phosphate (B84403) buffer, pH 7.0) to extract the soluble proteins. The homogenate is then centrifuged to remove cellular debris, yielding a crude protein extract in the supernatant.
-
Ion Exchange Chromatography: The crude extract is subjected to anion exchange chromatography, typically using a DEAE-cellulose column. This compound does not bind to this column and is collected in the flow-through fraction.
-
Affinity Chromatography: The unbound fraction from the previous step is then applied to an Affi-gel blue gel column, to which this compound adsorbs.
-
Cation Exchange Chromatography (FPLC): Further purification is achieved using fast protein liquid chromatography (FPLC) with a Mono S cation exchange column, confirming the cationic nature of this compound.
-
Gel Filtration Chromatography: The final step involves size-exclusion chromatography (e.g., on a Superdex 75 column) to separate proteins based on size, yielding purified this compound.
-
Purity and Concentration Determination: The purity of the final product is assessed by SDS-PAGE, and its concentration is determined using standard protein assays like the Bradford or BCA assay.
Antifungal Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Fungal Inoculum Preparation: The target fungus is cultured on a suitable agar (B569324) medium. A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Serial Dilution of this compound: A stock solution of purified this compound is prepared and serially diluted (typically two-fold) in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: The standardized fungal inoculum is added to each well containing the diluted this compound. Control wells (fungal inoculum without this compound, and broth only) are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the control. This can be assessed visually or by measuring the optical density.
The Prospect of Synthetic this compound
While not yet accomplished, the chemical synthesis of this compound would be a significant step forward, enabling structure-activity relationship studies and the development of more potent analogs. Theoretical approaches for its synthesis are based on established peptide synthesis techniques.
Theoretical Synthesis Protocols
-
Solid-Phase Peptide Synthesis (SPPS): This is the preferred method for chemical peptide synthesis due to its high efficiency and potential for automation. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support.
-
Liquid-Phase Peptide Synthesis (LPPS): This method involves the coupling of amino acid or peptide fragments in solution. It is a classical approach that can be advantageous for large-scale synthesis.
A direct comparison of the bioactivity of natural versus synthetic this compound will only be possible once a total chemical synthesis is successfully reported.
Visualizing the Workflow and Hypothesized Mechanism
To better understand the processes involved in this compound research, the following diagrams illustrate the experimental workflow and the proposed mechanism of antifungal action.
A Comparative Analysis of Agrocybin and Other Mushroom-Derived Peptides as Potential Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to public health and food security, necessitating the exploration of novel antifungal compounds. Mushroom-derived peptides have garnered considerable attention as a promising source of new therapeutic agents due to their diverse structures and biological activities. This guide provides a comprehensive comparative analysis of Agrocybin, a peptide isolated from the edible mushroom Agrocybe aegerita (also known as Agrocybe cylindracea), with other notable mushroom-derived peptides, including Cordymin, Eryngin, and Ganodermin.[1] This comparison focuses on their antifungal efficacy, mechanisms of action, and the experimental methodologies used for their characterization.
Comparative Antifungal Efficacy
The antifungal activity of these peptides is typically evaluated by determining their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of fungal growth. The available data, summarized in Table 1, demonstrates the potential of these peptides against a range of fungal species. However, a direct comparison of potency is challenging due to the variability in the fungal species tested across different studies.
| Peptide | Source Mushroom | Target Fungus | IC50 (µM) |
| This compound | Agrocybe aegerita | Mycosphaerella arachidicola | 125 |
| Fusarium oxysporum | Activity reported | ||
| Cordymin | Cordyceps militaris | Mycosphaerella arachidicola | 10 |
| Bipolaris maydis | 50 | ||
| Rhizoctonia solani | 80 | ||
| Candida albicans | 750 | ||
| Eryngin | Pleurotus eryngii | Fusarium oxysporum | 1.35 |
| Mycosphaerella arachidicola | 3.5 | ||
| Ganodermin | Ganoderma lucidum | Fusarium oxysporum | 12.4 |
| Botrytis cinerea | 15.2 | ||
| Physalospora piricola | 18.1 |
Table 1: Comparative Antifungal Activity (IC50) of Selected Mushroom-Derived Peptides. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Cordymin, Eryngin, and Ganodermin against various fungal species as reported in the literature. A direct comparison of potency is challenging due to the different fungal species tested.
Mechanisms of Action and Signaling Pathways
The antifungal mechanisms of mushroom-derived peptides are diverse, ranging from direct interaction with fungal cell structures to the modulation of specific signaling pathways.
This compound: A Disruptor of Fungal Cell Integrity
The primary proposed mechanism of action for this compound is the disruption of the fungal cell membrane's integrity. This cysteine-rich peptide is believed to interact with the fungal cell envelope, leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. This direct physical damage to the cell envelope appears to be the main antifungal strategy of this compound, with no current direct evidence suggesting the modulation of specific intracellular signaling pathways.
Cordymin, Eryngin, and Ganodermin: A Glimpse into Diverse Mechanisms
While the precise antifungal signaling pathways for Cordymin and Eryngin are not yet fully elucidated, their mechanisms are thought to involve interference with essential cellular processes.
In contrast, compounds from Ganoderma lucidum, the source of Ganodermin, have been shown to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] The antifungal activity of Ganodermin may be, in part, attributed to the modulation of these pathways within the fungal cell, leading to the inhibition of growth and proliferation.
Experimental Protocols
A standardized approach to assessing the antifungal properties of these peptides is crucial for accurate comparison. The following sections detail the methodologies for key experiments.
Antifungal Susceptibility Testing: Broth Microdilution Assay for IC50 Determination
This method is widely used to determine the minimum inhibitory concentration (MIC) and can be adapted to determine the IC50 of antifungal peptides.[3]
1. Preparation of Fungal Inoculum:
-
Culture the target fungal species on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
-
Prepare a spore or cell suspension in a sterile saline solution (0.9% NaCl) or sterile water.
-
Adjust the concentration of the inoculum to a standardized density (e.g., 1-5 x 10^5 cells/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Peptide Dilutions:
-
Dissolve the lyophilized peptide in a suitable sterile solvent (e.g., sterile water or a buffer that does not interfere with the assay).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in a suitable broth medium (e.g., RPMI-1640 for many clinically relevant fungi) to achieve a range of concentrations.
3. Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include positive (no peptide) and negative (no fungus) controls.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), allowing for visible growth in the positive control wells.
4. Determination of IC50:
-
After incubation, assess fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each peptide concentration relative to the positive control.
-
The IC50 value is determined by plotting the percentage of growth inhibition against the peptide concentration and fitting the data to a dose-response curve.
Investigation of Mechanism of Action: Membrane Permeability Assay
To investigate if a peptide disrupts the fungal cell membrane, a propidium (B1200493) iodide (PI) uptake assay can be performed. PI is a fluorescent dye that can only enter cells with compromised membranes.
1. Fungal Cell Preparation:
-
Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium.
-
Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a defined concentration.
2. Peptide Treatment and Staining:
-
Incubate the fungal cell suspension with various concentrations of the peptide (typically around the IC50 value) for a specific duration.
-
Add propidium iodide to the cell suspension at a final concentration of 1-5 µg/mL.
-
Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
3. Analysis:
-
Analyze the fluorescence of the cells using a flow cytometer or a fluorescence microscope.
-
An increase in the percentage of fluorescent cells in the peptide-treated samples compared to the negative control indicates that the peptide has compromised the fungal cell membrane.
Conclusion
This compound and other mushroom-derived peptides represent a valuable and largely untapped resource for the discovery of novel antifungal agents. While this compound appears to exert its effect through direct membrane disruption, other peptides like Ganodermin may involve the modulation of key cellular signaling pathways. The comparative data presented here, although not exhaustive, highlights the potent antifungal activity of these natural compounds. Further research employing standardized testing protocols against a broad panel of clinically and agriculturally relevant fungal pathogens is essential to fully elucidate their therapeutic potential and to facilitate the development of the next generation of antifungal drugs.
References
- 1. Cordyceps militaris as a Bio Functional Food Source: Pharmacological Potential, Anti-Inflammatory Actions and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution in vitro scre... preview & related info | Mendeley [mendeley.com]
Agrocybin vs. Ganodermin: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Peptides derived from mushrooms are a promising source of such compounds. This guide provides a detailed comparison of the antifungal efficacy of two such peptides: Agrocybin, isolated from Agrocybe aegerita, and Ganodermin, from Ganoderma lucidum. This analysis is based on available experimental data to assist researchers in evaluating their potential for further development.
Quantitative Performance Analysis
The antifungal activities of this compound and Ganodermin have been evaluated against various fungal species, with their efficacy typically reported as the half-maximal inhibitory concentration (IC50). The available data from in vitro studies are summarized below. It is important to note that these values are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Peptide | Fungal Species | IC50 (µM) | Reference |
| This compound | Mycosphaerella arachidicola | 125 | |
| Fusarium oxysporum | Activity Reported (IC50 not specified) | ||
| Ganodermin | Botrytis cinerea | 15.2 | |
| Fusarium oxysporum | 12.4 | ||
| Physalospora piricola | 18.1 |
Proposed Mechanisms of Antifungal Action
While the precise signaling pathways for this compound and Ganodermin have not been fully elucidated, current research points to distinct mechanisms of action primarily targeting fungal cell integrity.
This compound: The primary proposed mechanism for this compound involves the disruption of the fungal cell membrane and cell wall. This leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death. There is currently no direct evidence to suggest that this compound's antifungal activity is mediated through the modulation of specific intracellular signaling pathways.
Ganodermin: The antimicrobial action of compounds from Ganoderma lucidum, including Ganodermin, is suggested to involve the induction of intracellular protein leakage and the formation of reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components and triggering cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used to assess the antifungal efficacy and elucidate the mechanisms of action of this compound and Ganodermin.
Determination of Antifungal Activity (IC50)
This protocol outlines the mycelial growth inhibition assay used to determine the IC50 value of an antifungal peptide.
1. Fungal Culture:
-
The target fungus (e.g., Fusarium oxysporum) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.
2. Assay Preparation:
-
The assay is typically performed in 96-well microtiter plates.
-
A standardized suspension of fungal mycelia or spores is prepared in a suitable liquid medium (e.g., Potato Dextrose Broth).
3. Application of Antifungal Peptide:
-
The purified peptide (this compound or Ganodermin) is serially diluted to various concentrations in the liquid medium.
-
The peptide dilutions are added to the wells containing the fungal suspension.
-
A control well containing the fungal suspension without the peptide is included.
4. Incubation:
-
The microtiter plate is incubated at an appropriate temperature for the target fungus (typically 25-28°C) for 48 to 72 hours.
5. Assessment of Inhibition:
-
Mycelial growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 595 nm) using a microplate reader.
6. IC50 Calculation:
-
The percentage of growth inhibition is calculated for each peptide concentration relative to the control.
-
The IC50 value, the concentration of the peptide that causes a 50% reduction in fungal growth, is determined by plotting the percentage of inhibition against the peptide concentration.
Mechanism of Action: Cell Membrane Disruption Assay (SYTOX Green Uptake)
This assay is used to assess the ability of a peptide to permeabilize the fungal cell membrane.
1. Fungal Cell Preparation:
-
Fungal cells are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).
2. Staining:
-
The cell suspension is incubated with SYTOX Green, a fluorescent dye that cannot penetrate intact cell membranes.
3. Treatment:
-
The antifungal peptide is added to the stained cell suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
A positive control (a known membrane-disrupting agent) and a negative control (buffer only) are included.
4. Fluorescence Measurement:
-
The fluorescence intensity is monitored over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.
Mechanism of Action: Reactive Oxygen Species (ROS) Formation Assay
This assay measures the intracellular production of ROS induced by the antifungal peptide.
1. Fungal Cell Preparation:
-
Fungal cells are prepared as described for the membrane disruption assay.
2. Probe Loading:
-
The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
3. Treatment:
-
The antifungal peptide is added to the probe-loaded cells.
-
A positive control (e.g., hydrogen peroxide) and a negative control (untreated cells) are included.
4. Fluorescence Measurement:
-
The fluorescence intensity is measured at regular intervals using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Conclusion
Both this compound and Ganodermin demonstrate significant antifungal properties, albeit through potentially different mechanisms. Ganodermin exhibits lower IC50 values against the tested fungal strains for which data is available, suggesting a higher potency. However, the lack of directly comparable, side-by-side studies necessitates further research to definitively conclude on their relative efficacy. The distinct mechanisms of action—cell membrane disruption for this compound and induction of oxidative stress for Ganodermin—present opportunities for further investigation into their potential as standalone or combination therapies in the development of novel antifungal agents. The experimental protocols provided herein offer a framework for such future comparative studies.
Comparative Analysis of Agrocybin and Eryngin Against Fusarium oxysporum
A deep dive into the antifungal efficacy and mechanisms of two promising fungal peptides.
For researchers and professionals in drug development, the quest for novel antifungal agents is paramount in the face of emerging fungal threats to agriculture and human health. Fusarium oxysporum, a notorious plant pathogen with a broad host range, poses a significant challenge. This guide provides a comprehensive comparison of two fungal-derived peptides, Agrocybin and Eryngin, and their activity against this formidable pathogen.
Quantitative Performance Analysis
The antifungal efficacy of this compound and Eryngin against Fusarium oxysporum is summarized below. While Eryngin has a clearly defined half-maximal inhibitory concentration (IC50), the available data for this compound indicates activity without specifying a precise IC50 value.
| Peptide | Source Organism | Target Organism | IC50 (µM) | Reference |
| This compound | Agrocybe cylindracea | Fusarium oxysporum | Active (IC50 not specified) | |
| Eryngin | Pleurotus eryngii | Fusarium oxysporum | 1.35 |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the generalized and specific protocols for assessing the antifungal activity of these peptides.
General Antifungal Activity Assay (Mycelial Growth Inhibition)
A common method to assess the antifungal activity of peptides like this compound and Eryngin is the mycelial growth inhibition assay. This assay determines the concentration of the peptide required to inhibit the growth of the fungal mycelium.
Protocol:
-
Fungal Culture: Fusarium oxysporum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a fresh and actively growing mycelial mat.
-
Assay Plate Preparation: A sterile 96-well microtiter plate is used for the assay.
-
Peptide Dilution: The purified peptide (this compound or Eryngin) is serially diluted in a suitable sterile liquid medium within the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: A small, standardized plug of fungal mycelium, taken from the edge of an actively growing culture, is placed in the center of each well.
-
Incubation: The plate is incubated at a temperature optimal for the growth of F. oxysporum (typically 25-28°C) for a period of 48 to 72 hours.
-
Growth Assessment: Fungal growth is measured by assessing the radial growth of the mycelium or by using a spectrophotometer to read the optical density of the wells.
-
IC50 Calculation: The IC50 value is then calculated as the concentration of the peptide that results in a 50% reduction in fungal growth compared to a control well containing no peptide.
Purification of this compound and Eryngin
The isolation and purification of these peptides are multi-step processes essential for obtaining a pure sample for bioassays.
This compound Purification Protocol: [1]
-
Extraction: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a buffer (e.g., Tris-HCl).
-
Centrifugation: The homogenate is centrifuged to remove cellular debris.
-
Chromatography: The supernatant is subjected to a series of chromatographic steps:
-
Anion exchange chromatography on DEAE-cellulose.
-
Affinity chromatography on Affi-gel blue gel.
-
Cation exchange chromatography on Mono S using FPLC (Fast Protein Liquid Chromatography).
-
Gel filtration on Superdex 75.
-
Eryngin Purification Protocol:
-
Extraction: Fruiting bodies of Pleurotus eryngii are extracted with a saline solution.
-
(NH4)2SO4 Precipitation: The crude extract is subjected to ammonium (B1175870) sulfate (B86663) precipitation.
-
Chromatography: The resulting fraction is purified through:
-
Ion exchange chromatography on DEAE-cellulose.
-
Affinity chromatography on Affi-gel blue gel.
-
Ion exchange chromatography on SP-Sepharose.
-
Gel filtration on Superdex 75 by FPLC.
-
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these peptides exert their antifungal effects is critical for their development as therapeutic agents. While information is limited, some insights have been gleaned.
This compound: A Hypothesized Mechanism
The precise mechanism of action for this compound against Fusarium oxysporum has not been fully elucidated. However, based on its characteristics as a fungal defensin-like peptide, a hypothesized mechanism involves the disruption of the fungal cell's integrity.
Hypothesized mechanism of this compound action.
Eryngin: An Unexplored Pathway
Currently, there is a significant lack of information regarding the specific mechanism of action and the signaling pathways in Fusarium oxysporum that are affected by Eryngin. Further research is necessary to uncover these critical details.
Experimental Workflow for Antifungal Activity Assessment
The general workflow for evaluating the antifungal properties of peptides like this compound and Eryngin is a systematic process.
Experimental workflow for antifungal assessment.
References
Unraveling the Fungal Foe: A Comparative Guide to Confirming Agrocybin's Molecular Target
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antifungal agents with unique mechanisms of action is paramount in an era of mounting resistance to conventional therapies. Agrocybin, a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, presents a promising candidate. This guide provides a comprehensive comparison of this compound's antifungal activity with other peptides, details experimental protocols to elucidate its molecular target, and visualizes the hypothesized signaling pathways it may disrupt within fungal cells. While the precise molecular target of this compound remains to be definitively identified, current evidence strongly suggests its primary mode of action involves the disruption of the fungal cell membrane and cell wall integrity.
Comparative Performance Analysis
This compound exhibits notable antifungal activity, particularly against filamentous fungi.[1] To provide a clear perspective on its efficacy, the following tables summarize its performance in comparison to other mushroom-derived antifungal peptides and its cytotoxicity profile.
Table 1: Antifungal Activity of this compound and Other Mushroom-Derived Peptides
| Peptide | Source Mushroom | Target Fungus | IC50 / MIC (µM) |
| This compound | Agrocybe cylindracea | Mycosphaerella arachidicola | 125 (IC50) |
| Fusarium oxysporum | Active (IC50 not specified) | ||
| Cordymin | Cordyceps militaris | Mycosphaerella arachidicola | 10 (IC50) |
| Bipolaris maydis | 50 (IC50) | ||
| Rhizoctonia solani | 80 (IC50) | ||
| Candida albicans | 750 (MIC) | ||
| Eryngin | Pleurotus eryngii | Fusarium oxysporum | 1.35 (IC50) |
| Mycosphaerella arachidicola | 3.5 (IC50) | ||
| Ganodermin | Ganoderma lucidum | Fusarium oxysporum | 12.4 (IC50) |
| Botrytis cinerea | 15.2 (IC50) |
Note: A direct comparison of potency is challenging due to variations in the fungal species tested and the specific experimental conditions of the respective studies.
Table 2: Cytotoxicity and Biological Activity of this compound
| Activity | Target/Cell Line | Concentration | Effect |
| Antifungal | Mycosphaerella arachidicola | 125 µM (IC50) | Mycelial growth inhibition |
| Antibacterial | Various bacterial species | Up to 300 µM | No inhibition |
| Antiproliferative | Hep G2 (hepatoma) cells | Up to 110 µM | No activity |
| Mitogenic | Murine splenocytes | Not specified | Weaker than Concanavalin A |
| Anti-HIV | HIV-1 Reverse Transcriptase | 60 µM (IC50) | Inhibition |
Elucidating the Molecular Target: Experimental Protocols
Confirming the molecular target of this compound requires a multi-faceted approach. The following are detailed methodologies for key experiments to investigate its mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that prevents visible growth of a fungus and is a fundamental measure of its antifungal potency.
-
Materials:
-
Purified this compound
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI-1640 broth medium (buffered with MOPS)
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Fungal Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized fungal suspension (e.g., 0.5–2.5 x 10³ cells/mL) in RPMI-1640 medium.
-
Serial Dilution of this compound: Prepare a stock solution of this compound. In a 96-well plate, perform two-fold serial dilutions of this compound to achieve a range of concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted this compound. Include a positive control (fungus with a known antifungal) and negative controls (broth only and fungus without this compound).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring optical density.
-
Cell Membrane Permeability Assay
This assay assesses whether this compound disrupts the integrity of the fungal cell membrane, a key indicator of its proposed mechanism.
-
Materials:
-
Fungal cells
-
This compound
-
Propidium Iodide (PI) or SYTOX Green stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
-
Protocol:
-
Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest and wash the cells, then resuspend them in PBS.
-
Staining: Add PI or SYTOX Green to the fungal cell suspension. These dyes can only enter cells with compromised membranes.
-
Treatment: Add varying concentrations of this compound to the stained cell suspension.
-
Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates that the dye is entering the fungal cells, signifying membrane permeabilization.
-
Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxic effects of this compound on mammalian cell lines to determine its therapeutic index.
-
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed human cells in 96-well plates and incubate for 24 hours.
-
Compound Exposure: Treat the cells with serial dilutions of this compound for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals in DMSO.
-
Data Analysis: Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is then calculated.
-
Visualizing the Path of Disruption
To conceptualize the process of identifying this compound's molecular target and its potential downstream effects, the following diagrams are provided.
References
"cross-validation of Agrocybin's bioactivity in different fungal strains"
A deep dive into the bioactivity of the fungal peptide Agrocybin, this guide offers a comparative analysis against other mushroom-derived antifungal peptides. It provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative efficacy data, detailed experimental protocols, and insights into the putative mechanisms of action to inform future research and development.
This compound, a 9 kDa peptide isolated from the edible mushroom Agrocybe cylindracea, has demonstrated notable antifungal properties, positioning it as a promising candidate for the development of novel antifungal agents. This guide provides a cross-validation of its bioactivity by comparing it with other antifungal peptides sourced from fungi, supported by experimental data from scientific literature.
Comparative Analysis of Antifungal Activity
The efficacy of antifungal peptides is primarily determined by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) against various fungal strains. The following table summarizes the available quantitative data for this compound and other selected fungal peptides. It is important to note that a direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Peptide | Source Mushroom | Molecular Weight (kDa) | Target Fungus | IC50 / MIC (µM) |
| This compound | Agrocybe cylindracea | 9 | Mycosphaerella arachidicola | 125 |
| Fusarium oxysporum | Activity Reported (IC50 not specified) | |||
| Cordymin | Cordyceps militaris | 10.9 | Mycosphaerella arachidicola | 10 |
| Bipolaris maydis | 50 | |||
| Rhizoctonia solani | 80 | |||
| Candida albicans | 750 | |||
| Eryngin | Pleurotus eryngii | 10 | Fusarium oxysporum | 1.35 |
| Mycosphaerella arachidicola | 3.5 | |||
| Ganodermin | Ganoderma lucidum | 15 | Fusarium oxysporum | 12.4 |
| Botrytis cinerea | 15.2 | |||
| Physalospora piricola | 18.1 |
Insights into the Mechanism of Action
While the precise signaling pathways modulated by this compound have not been fully elucidated, it is hypothesized to function similarly to other fungal defensins. The general mechanism of these peptides involves an initial electrostatic interaction with the fungal cell membrane, followed by membrane permeabilization and, in some cases, entry into the cell to interact with intracellular targets. This can lead to a cascade of events, including the generation of reactive oxygen species (ROS) and the induction of programmed cell death.
Hypothesized antifungal mechanism of this compound.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea is a multi-step process designed to achieve a high degree of purity for subsequent bioassays.
Workflow for the purification of this compound.
Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines the determination of the antifungal activity of a peptide by measuring the inhibition of mycelial growth of a target fungus.
1. Fungal Culture:
-
The target filamentous fungus (e.g., Fusarium oxysporum, Mycosphaerella arachidicola) is cultured on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at an appropriate temperature until sufficient mycelial growth is observed.
2. Inoculum Preparation:
-
Mycelial plugs of a standardized diameter are cut from the leading edge of an actively growing fungal colony using a sterile cork borer.
3. Assay Plate Preparation:
-
Sterile PDA is prepared and allowed to cool to approximately 45-50°C.
-
The antifungal peptide (e.g., this compound) is added to the molten agar at various final concentrations to be tested. A control plate with no peptide is also prepared.
-
The agar is poured into sterile Petri dishes and allowed to solidify.
4. Inoculation and Incubation:
-
A single mycelial plug is placed in the center of each agar plate (both control and peptide-containing).
-
The plates are incubated at the optimal growth temperature for the specific fungus.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate's diameter.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
The IC50 value, the concentration of the peptide that causes 50% inhibition of mycelial growth, can be determined by plotting the percentage of inhibition against the peptide concentration.
Comparative Cytotoxicity of Agrocybin and Other Mushroom-Derived Compounds on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Agrocybin, a peptide derived from the Agrocybe cylindracea mushroom, and other bioactive compounds from mushrooms on various mammalian cell lines. The information is compiled from preclinical studies to assist in research and development efforts in oncology.
Introduction
Mushrooms have long been a source of novel bioactive compounds with therapeutic potential. Among these, certain peptides and secondary metabolites have demonstrated significant cytotoxic activity against cancer cells, making them promising candidates for new anticancer drug development. This guide focuses on the cytotoxic profile of this compound and compares it with other well-studied mushroom-derived compounds, supported by experimental data from in vitro studies.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound and a comparative mushroom-derived compound, Grifolin, on various mammalian cell lines. Cytotoxicity is primarily represented by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | HepG2 | Human Hepatoma | No antiproliferative activity up to 110 µM | |
| Grifolin | HeLa | Human Cervical Cancer | 27.4 ± 2.2 µM, 30.7 ± 1.0 µM, 34 µM | |
| SW480 | Human Colon Adenocarcinoma | 24.3 ± 2.5 µM, 27 µM, 35.4 ± 2.4 µM | ||
| HT29 | Human Colon Adenocarcinoma | 30.1 ± 4.0 µM, 30.7 ± 1.0 µM | ||
| B95-8 | Marmoset B-lymphoblastoid | 24 µM | ||
| Raji | Human Burkitt's Lymphoma | 27 µM | ||
| K562 | Human Chronic Myelogenous Leukemia | 18 µM | ||
| MCF7 | Human Breast Adenocarcinoma | 30 µM | ||
| CNE1 | Human Nasopharyngeal Carcinoma | 24 µM | ||
| A549 | Human Lung Carcinoma | IC50 values ranging from 5.0 to 10.5 µg/mL | ||
| H1299 | Human Non-small Cell Lung Carcinoma | Inhibited cell proliferation at 10, 20, and 40 µM | [1] |
It is important to note that the available data on the cytotoxicity of purified this compound is limited. Much of the research on the anticancer properties of Agrocybe cylindracea has been conducted using crude extracts, which contain a mixture of compounds. These extracts have shown antiproliferative effects on various cancer cell lines, including HL-60 (human leukemia), Hep 3B (human hepatocellular carcinoma), and C6 (rat glioma), though the specific contribution of this compound to this activity is not defined.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating them with the test compound for the desired time. Harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity and apoptosis in mammalian cells.
Signaling Pathway: General Apoptosis Induction
Caption: The intrinsic pathway of apoptosis often initiated by cytotoxic agents.
References
A Comparative Genomic Guide to Agrocybin-Producing Fungi and Their Relatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative genomic analysis of Agrocybe aegerita, the primary known producer of the antifungal peptide Agrocybin, and two closely related, non-Agrocybin-producing fungi: Stropharia rugosoannulata and Pleurotus ostreatus. This comparison aims to highlight the genomic features of A. aegerita that may be associated with its production of bioactive compounds like this compound and to provide a framework for future research into novel antifungal peptides.
Comparative Genomic Analysis
The following table summarizes key genomic features of Agrocybe aegerita and its relatives. While direct causation cannot be inferred, differences in genome size, gene content, and the number of biosynthetic gene clusters (BGCs) may point to distinct metabolic capabilities.
| Genomic Feature | Agrocybe aegerita (this compound Producer) | Stropharia rugosoannulata | Pleurotus ostreatus |
| Genome Size (Mb) | ~49.5 | ~48.33 - 47.9 | ~35.0 - 40.6 |
| GC Content (%) | Not specified in sources | ~47.94 | ~50.79 |
| Number of Predicted Genes | ~16,680 | ~11,750 - 12,752 | ~11,875 - 12,330 |
| Predicted Biosynthetic Gene Clusters (BGCs) | Not specified in sources | Siderophore cluster identified | Not specified in sources |
| Key Genomic Features | Versatile suite of biopolymer-degrading enzymes; conserved repertoire of fruiting-related genes. | Expanded genes for lignin (B12514952) and xenobiotic degradation; numerous heme peroxidase-encoding genes. | Well-studied white-rot fungus with strong lignocellulolytic capabilities. |
Experimental Protocols
The genomic data presented in this guide are derived from studies employing a combination of next-generation sequencing technologies. Below is a generalized protocol for the comparative genomic analysis of fungi, based on the methodologies cited for the species in this guide.
Fungal Culture and DNA Extraction
-
Culture: Monokaryotic or dikaryotic mycelia are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient biomass is achieved.
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from fresh mycelia using a CTAB-based method or a commercially available fungal DNA extraction kit. DNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.
Genome Sequencing
-
Library Preparation: Sequencing libraries are prepared according to the protocols for the chosen sequencing platforms. This typically involves DNA fragmentation, end-repair, adapter ligation, and size selection.
-
Sequencing: A hybrid sequencing approach is often employed to achieve a high-quality assembly. This combines the long reads of platforms like PacBio or Oxford Nanopore, which are excellent for resolving repetitive regions and structural variants, with the high accuracy of short-read platforms like Illumina.
Genome Assembly
-
De Novo Assembly: Raw sequencing reads are assembled de novo using assemblers optimized for the data type. For example, Canu or FALCON for long reads, and SPAdes or Velvet for short reads.[1] A hybrid assembly approach, combining both long and short reads, can also be used to improve contiguity and accuracy.
-
Scaffolding: The assembled contigs are then ordered and oriented into larger scaffolds using techniques like Hi-C, which captures chromosome conformation information.
-
Assembly Polishing: The draft assembly is polished to correct errors using tools like Pilon or by mapping the high-accuracy short reads back to the assembly.
Genome Annotation
-
Repeat Masking: Repetitive elements in the genome are identified and masked to prevent them from interfering with gene prediction.
-
Gene Prediction: Protein-coding genes are predicted using a combination of ab initio gene finders (e.g., AUGUSTUS, GeneMark-ES), homology-based methods (aligning known protein sequences from related species), and transcriptome evidence (mapping RNA-Seq data to the genome).[1]
-
Functional Annotation: The predicted genes are functionally annotated by comparing their sequences to various protein databases (e.g., NCBI nr, SwissProt, KEGG, GO) to assign putative functions.
-
Biosynthetic Gene Cluster Prediction: Specialized tools like antiSMASH are used to identify biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites.
Visualizations
Experimental Workflow for Fungal Comparative Genomics
Caption: A generalized workflow for fungal comparative genomics.
Hypothesized Signaling Pathway for this compound Biosynthesis
The precise signaling pathway for this compound biosynthesis remains to be elucidated. However, the regulation of secondary metabolism in fungi often involves conserved signaling cascades, such as the Cell Wall Integrity (CWI) and other MAP kinase pathways, which respond to environmental cues. The pathway below is a hypothetical model based on known fungal secondary metabolite regulation.
Caption: A hypothesized signaling pathway for this compound biosynthesis.
References
Safety Operating Guide
Safeguarding Laboratory Environments: A Comprehensive Guide to Agrocybin Disposal
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is fundamental to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Agrocybin, a naturally derived antifungal peptide. Adherence to these protocols is crucial for mitigating potential biological hazards and minimizing environmental impact.
Key Chemical and Physical Properties of this compound
A thorough understanding of a substance's characteristics is the cornerstone of its safe handling and disposal. The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | PubChem |
| Molecular Weight | 147.13 g/mol | PubChem |
| Physical Description | Solid | PubChem |
| Melting Point | 130 - 140 °C | PubChem |
| Solubility | Soluble in water (estimated: 3.481e+005 mg/L @ 25 °C) | The Good Scents Company |
Hazard Profile and Safety Precautions
This compound is an antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. Its primary biological hazard is its antifungal activity, which necessitates proper deactivation before disposal to prevent the release of biologically active material into the environment, which could disrupt local ecosystems. While it has demonstrated weaker mitogenic activity on murine splenocytes, it was found to be devoid of antiproliferative activity on Hep G2 (hepatoma) cells at a concentration of 110 microM.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
Ventilation: Solid this compound should be handled in a well-ventilated area to prevent the inhalation of dust. A fume hood should be utilized if there is a risk of aerosol formation.
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Procedures for this compound
As no specific, universally mandated disposal protocol for this compound is documented, the following procedure is recommended based on its peptide nature. This protocol focuses on denaturing the peptide to inactivate its biological activity.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, culture plates, gloves, and weigh boats, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Due to its biological activity, do not dispose of untreated this compound solutions down the drain.
2. Deactivation of this compound Waste:
Experimental Protocol: Deactivation of this compound
-
Objective: To denature the this compound peptide, thereby inactivating its antifungal properties before final disposal.
-
Materials:
-
Sodium hypochlorite (B82951) solution (household bleach, ~5.25%) or a suitable laboratory disinfectant effective against peptides.
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Designated hazardous waste containers.
-
-
Methodology:
-
For Liquid Waste: To the collected liquid waste containing this compound, add a 10% final concentration of sodium hypochlorite solution. Allow the mixture to stand for a minimum of 30 minutes to ensure complete deactivation.
-
For Solid Waste: Immerse solid waste contaminated with this compound in a 10% sodium hypochlorite solution for at least 30 minutes.
-
-
Verification: While direct measurement of this compound activity after deactivation may not be practical for routine disposal, strict adherence to the recommended contact time and disinfectant concentration is critical for ensuring inactivation.
3. Final Disposal:
-
After deactivation, the liquid and solid waste must be disposed of in accordance with local and institutional regulations for chemical and biological waste.
-
If required by your institution's guidelines, neutralize the bleach in the deactivated liquid waste with sodium thiosulfate (B1220275) before disposal down the sanitary sewer.
-
Decontaminated solid waste can typically be disposed of as regular laboratory waste, but always follow your institution's specific guidelines.
Emergency Spill Response
In the event of a spill, isolate the area immediately.
-
Solid Spill: Carefully sweep or vacuum the material into a labeled container for disposal.
-
Liquid Spill: Absorb the spill with an inert material and place it in a sealed container for disposal.
Decontaminate the spill area with a 10% bleach solution.
Disposal Workflow and Risk Assessment Diagrams
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for this compound disposal and risk assessment.
Safeguarding Research: A Comprehensive Guide to Handling Agrocybin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Agrocybin, an antifungal peptide isolated from the Agrocybe cylindracea mushroom. Given the limited specific toxicological data available for this compound, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety measures. These guidelines are designed to empower researchers, scientists, and drug development professionals with the necessary information to maintain a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure risk during the handling of this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes and airborne particles. |
| Face Shield | Recommended when handling larger quantities of lyophilized powder or when there is a significant risk of splashing. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation. Consider double-gloving for added protection when handling concentrated solutions. |
| Respiratory Protection | Respirator | A respirator is necessary when weighing or otherwise handling the lyophilized powder to prevent inhalation. The type should be determined by a risk assessment. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe and effective handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.
-
Temperature Equilibration: Before opening, allow the sealed container of lyophilized this compound to equilibrate to room temperature in a desiccator. This crucial step prevents condensation and moisture absorption, which can degrade the peptide.
-
Storage of Lyophilized Peptide: Store the tightly sealed container in a dark, dry location at -20°C for short-term storage and -80°C for long-term storage to ensure maximum stability. Peptides containing cysteine, methionine, or tryptophan, like this compound, are susceptible to oxidation.
Reconstitution and Handling of Solutions
-
Designated Area: All handling of this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Reconstitution: Use a sterile, buffered solution (pH 5-7) for reconstitution. To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause the peptide to aggregate.
-
Solution Storage: Store peptide solutions in clearly labeled, tightly sealed vials at 4°C for up to one week. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe workplace. All waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard in regular trash or down the drain. |
| Contaminated Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Some institutions may permit drain disposal after inactivation with a 10% bleach solution followed by neutralization, but this requires explicit approval from your institution's Environmental Health & Safety (EHS) department. |
| Contaminated Solid Waste | All materials that have come into contact with this compound, including pipette tips, gloves, vials, and other labware, must be collected in a designated, leak-proof hazardous waste container. |
Experimental Protocols
Currently, detailed, publicly available experimental protocols for the specific use of this compound are limited. The primary literature focuses on its isolation and characterization. Researchers should develop specific protocols based on the intended application, adhering to the safety and handling guidelines outlined in this document. The general workflow for handling this compound in a laboratory setting is illustrated in the diagram below.
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams have been created.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Hierarchy of controls for minimizing this compound exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
